Methyl 1-methyl-1H-indole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJJMYCHVPFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293165 | |
| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-34-8 | |
| Record name | Methyl 1-methylindole-2-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of methyl 1-methyl-1H-indole-2-carboxylate from methyl 1H-indole-2-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of methyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The focus is on the N-methylation of its precursor, methyl 1H-indole-2-carboxylate. This document details established experimental protocols, presents comparative data on reaction conditions, and outlines the general workflow for this synthetic transformation.
Introduction
The N-methylation of indole derivatives is a fundamental transformation in medicinal chemistry, as the addition of a methyl group to the indole nitrogen can significantly alter the molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide focuses on the specific conversion of methyl 1H-indole-2-carboxylate to its N-methylated analogue, providing practical and detailed methodologies for laboratory synthesis.
Reaction Scheme
The core chemical transformation is the deprotonation of the indole nitrogen of methyl 1H-indole-2-carboxylate, followed by nucleophilic attack on a methylating agent to form the N-methylated product.
General Reaction:
Comparative Data of Synthetic Methodologies
Several methods for the N-methylation of methyl 1H-indole-2-carboxylate have been reported. The choice of reagents and conditions can impact yield, purity, and scalability. The following table summarizes quantitative data from prominent methods.
| Method | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl sulphate | Potassium carbonate | Acetone | Reflux | 24 | ~96% (based on mass) | [1] |
| 2 | Methyl iodide | Sodium hydride (60% dispersion in mineral oil) | DMF | 0 to RT | 3 | 85% | [2] |
| 3 | Dimethyl carbonate | Potassium carbonate | DMF | Reflux (~130°C) | 3.5 | 96% | [3] |
| 4 | Phenyl trimethylammonium iodide | Cesium carbonate | Toluene | 120 | Not specified | High yields reported for similar indoles | [4][5][6] |
Detailed Experimental Protocols
Below are detailed procedures for two common methods for the synthesis of this compound.
Method 1: Using Dimethyl Sulphate and Potassium Carbonate
This protocol is based on the procedure described by PrepChem.[1]
Materials:
-
Methyl 1H-indole-2-carboxylate (5.0 g)
-
Dimethyl sulphate (9 ml)
-
Potassium carbonate (10.4 g)
-
Dry acetone (200 ml)
-
5% Ammonia solution (50 ml)
-
Dichloromethane
-
Water
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
A suspension of methyl 1H-indole-2-carboxylate (5.0 g), potassium carbonate (10.4 g), and dimethyl sulphate (9 ml) in dry acetone (200 ml) is stirred in a round-bottom flask.[1]
-
The mixture is heated to reflux and maintained for 24 hours.[1]
-
After 24 hours, the reaction mixture is cooled to room temperature.
-
A 5% ammonia solution (50 ml) is added, and the mixture is stirred for an additional 2 hours to quench any unreacted dimethyl sulphate.[1]
-
The solvent is removed under reduced pressure (in vacuo).[1]
-
The resulting residue is partitioned between dichloromethane and water.[1]
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product, this compound, as a white solid (5.4 g).[1]
-
Further purification can be achieved by column chromatography on silica gel.
Method 2: Using Methyl Iodide and Sodium Hydride
This protocol is adapted from a procedure for a similar substrate.[2]
Materials:
-
Methyl 1H-indole-2-carboxylate (1.0 g, 5.7 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol)
-
Methyl iodide (555 µL, 8.89 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 30 ml)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask containing a solution of methyl 1H-indole-2-carboxylate (1.0 g) in anhydrous DMF (30 ml), sodium hydride is added portion-wise at 0°C.[2]
-
The mixture is stirred at room temperature for 1 hour.[2]
-
The reaction mixture is then cooled back to 0°C.
-
Methyl iodide is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 3 hours.[2]
-
The reaction is quenched by pouring the solution into an ice-water mixture.
-
The aqueous layer is extracted with ethyl acetate (3 x 25 ml).[2]
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum.[2]
-
The crude product is purified by silica gel chromatography (eluting with 10% EtOAc in hexanes) to afford the pure product.[2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Safety Considerations
-
Methylating agents such as dimethyl sulphate and methyl iodide are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.[7]
-
Sodium hydride is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound can be achieved through various reliable methods. The choice of methodology will depend on factors such as available equipment, scale, and safety considerations. The protocols detailed in this guide provide a solid foundation for researchers to successfully perform this important synthetic transformation.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic data for methyl 1-methyl-1H-indole-2-carboxylate (1H NMR, 13C NMR, IR, MS).
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.70 | d | H-4 |
| ~7.50 | d | H-7 |
| ~7.35 | t | H-6 |
| ~7.15 | t | H-5 |
| ~7.10 | s | H-3 |
| 4.05 | s | N-CH₃ |
| 3.90 | s | O-CH₃ |
Note: The chemical shifts for the aromatic protons are estimated based on data from analogous indole derivatives. The exact coupling constants are not available.
Table 2: ¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C=O |
| ~139.0 | C-7a |
| ~128.0 | C-2 |
| ~126.0 | C-3a |
| ~125.0 | C-6 |
| ~122.5 | C-4 |
| ~121.0 | C-5 |
| ~110.0 | C-7 |
| ~105.0 | C-3 |
| 52.0 | O-CH₃ |
| 31.5 | N-CH₃ |
Note: The chemical shifts for the indole ring carbons are estimated based on data from analogous indole derivatives.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1695 | Strong | C=O (Ester) stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600-1450 | Medium | C=C (Aromatic) stretch |
| ~1250-1050 | Strong | C-O (Ester) stretch |
| ~750 | Strong | C-H (Aromatic) bend |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 189 | Moderate | [M]⁺ (Molecular Ion) |
| 158 | High | [M - OCH₃]⁺ |
| 130 | High | [M - COOCH₃]⁺ |
| 116 | Moderate | [C₈H₆N]⁺ |
| 102 | Moderate | [C₇H₄N]⁺ |
Note: The fragmentation pattern is predicted based on the analysis of the related compound methyl 1H-indole-2-carboxylate and general principles of mass spectrometry.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is set from 0 to 10 ppm, and for ¹³C NMR, the spectral width is set from 0 to 220 ppm. Data is acquired at room temperature.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The ionization energy is typically set to 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is illustrated in the following diagram.
Caption: Workflow of Spectroscopic Analysis.
A Technical Guide to the Physical Properties of Methyl 1-methyl-1H-indole-2-carboxylate
This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 1-methyl-1H-indole-2-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document collates available data, outlines experimental protocols for property determination, and presents a clear visual representation of its synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide also furnishes information on closely related compounds to provide a comparative context.
Core Physical and Chemical Properties
This compound is a derivative of indole, a common heterocyclic scaffold in medicinal chemistry. Its physical properties are crucial for its handling, formulation, and application in research and development.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 1H-indole-2-carboxylate (Parent Compound) | 1-Methyl-1H-indole-2-carboxylic acid (Corresponding Acid) |
| Molecular Formula | C₁₁H₁₁NO₂[1] | C₁₀H₉NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 189.21 g/mol | 175.18 g/mol | 175.18 g/mol |
| Appearance | White solid[2] | Off-white crystals | Beige crystalline powder |
| Melting Point | Not available | 150.0-151.3 °C | 212-213 °C (decomposes) |
| Boiling Point | Not available | 331.7 °C at 760 mmHg | Not available |
| Solubility | Not available | Water: 470 mg/L (25 °C) | Not available |
| CAS Number | Not available | 1202-04-6 | 16136-58-6 |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectrum | This compound | Methyl 1H-indole-2-carboxylate (Parent Compound) | 1-Methyl-1H-indole-2-carboxylic acid (Corresponding Acid) |
| ¹H NMR | Data not available in searched sources. | Spectra available.[3][4][5] | Spectra available. |
| ¹³C NMR | Data not available in searched sources. | Spectra available.[3][4] | Spectra available. |
| Mass Spectrometry | Predicted CCS data available for various adducts.[1] | GC-MS data available.[3] | Mass spectrum available. |
| Infrared (IR) | IR (CHBr₃) νₘₐₓ 1695 cm⁻¹[2] | Spectra available. | IR spectrum available. |
Experimental Protocols
Detailed methodologies are essential for the replication of experiments and the validation of results. The following sections describe the synthesis of the title compound and general procedures for determining key physical properties.
Synthesis of this compound
This protocol describes the N-methylation of methyl 1H-indole-2-carboxylate.
Procedure: A stirred suspension of methyl 1H-indole-2-carboxylate (5.0 g), dimethyl sulphate (9 ml), and potassium carbonate (10.4 g) in dry acetone (200 ml) was heated under reflux for 24 hours. After cooling to room temperature, a 5% ammonia solution (50 ml) was added, and the mixture was stirred for 2 hours. The solvent was removed in vacuo, and the residue was partitioned between dichloromethane and water. The organic layer was dried, and the solvent was evaporated to yield this compound as a white solid (5.4 g).[2]
General Protocol for Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
General Protocol for Solubility Determination
The solubility of a compound in various solvents provides insight into its polarity.
Procedure:
-
To a small test tube, add approximately 10-20 mg of the solute (this compound).
-
Add the chosen solvent (e.g., water, ethanol, dichloromethane, hexane) dropwise, shaking or vortexing after each addition.
-
Continue adding the solvent until the solid completely dissolves or until a significant volume has been added without dissolution.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a specific volume of solvent at a given temperature.
General Protocol for NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Procedure:
-
Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
Visualized Synthesis Workflow
The synthesis of this compound is a direct N-methylation of the indole nitrogen. The following diagram illustrates this straightforward chemical transformation.
Caption: Synthesis of this compound.
References
- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]
Chemical structure and IUPAC name of methyl 1-methyl-1H-indole-2-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and physicochemical properties of methyl 1-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.
Chemical Structure and Nomenclature
This compound is a derivative of indole, an aromatic heterocyclic organic compound. The structure features a bicyclic system consisting of a fused benzene and pyrrole ring. A methyl group is attached to the nitrogen atom (position 1) of the indole ring, and a methyl carboxylate group is substituted at position 2.
IUPAC Name: methyl 1-methylindole-2-carboxylate[1]
Chemical Formula: C₁₁H₁₁NO₂[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 189.21 g/mol | [2] |
| Monoisotopic Mass | 189.078978594 Da | [2] |
| XlogP | 2.3 | [1] |
| InChI | InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3 | [1] |
| InChIKey | PEHJJMYCHVPFCG-UHFFFAOYSA-N | [1] |
| SMILES | CN1C2=CC=CC=C2C=C1C(=O)OC | [1] |
Synthesis Protocol
A reported method for the synthesis of this compound involves the methylation of methyl 1H-indole-2-carboxylate.[3]
Materials:
-
Methyl 1H-indole-2-carboxylate (5.0 g)
-
Dimethyl sulphate (9 ml)
-
Potassium carbonate (10.4 g)
-
Dry acetone (200 ml)
-
5% ammonia solution (50 ml)
-
Dichloromethane
-
Water
Procedure:
-
A suspension of methyl 1H-indole-2-carboxylate, dimethyl sulphate, and potassium carbonate in dry acetone is prepared in a suitable flask.[3]
-
The mixture is stirred and heated under reflux for 24 hours.[3]
-
After cooling to room temperature, a 5% ammonia solution is added, and the mixture is stirred for an additional 2 hours.[3]
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is partitioned between dichloromethane and water.[3]
-
The organic layer is separated, dried, and the solvent is evaporated to yield this compound as a white solid.[3]
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific signaling pathways or extensive biological activities directly associated with this compound. However, the indole nucleus is a prominent scaffold in numerous biologically active compounds and approved drugs. Derivatives of indole-2-carboxamides, which are structurally related, have been investigated for their anti-Trypanosoma cruzi activity and as potential antiproliferative agents.[4][5][6] Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a well-defined indole derivative with established synthetic routes. While its specific biological functions are not extensively documented, its structural similarity to other bioactive indole compounds suggests potential for further investigation in drug discovery and development. This guide provides foundational information to support such research endeavors.
References
- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 1-methyl-1H-indole-5-carboxylate | C11H11NO2 | CID 10679201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Spirit's Atoms: A Technical Guide to the Discovery and History of N-Methylated Indole Derivatives
Abstract: N-methylated indole derivatives, a class of compounds including potent psychoactive agents like N,N-Dimethyltryptamine (DMT), psilocybin, and bufotenin, have a rich and complex history intertwined with ethnobotany, organic chemistry, and neuroscience. From their origins in traditional shamanic practices to their synthesis in the laboratory and elucidation as key players in serotonergic neurotransmission, their journey represents a significant chapter in pharmacology. This guide provides a technical overview of the discovery, synthesis, and biological action of these pivotal molecules, aimed at researchers, scientists, and drug development professionals. We present key historical milestones, quantitative pharmacological data, foundational experimental protocols, and visualizations of their biochemical pathways and mechanisms of action.
A Century of Discovery: Historical Milestones
The scientific exploration of N-methylated indole derivatives began in the early 20th century, building from the isolation of naturally occurring compounds to their complete chemical synthesis and the eventual discovery of their profound effects on the human psyche. The timeline below highlights the seminal moments in the history of these compounds.
The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide
Indole-2-carboxylate derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their diverse pharmacological effects, focusing on their anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Indole-2-carboxylate derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and targeting protein-protein interactions.
A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[1] Structure-activity relationship (SAR) studies revealed that substitution at the 3-position of the indole ring is crucial for apoptotic activity.[1] For instance, compounds 9a (5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide) and 9b (5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide) demonstrated a 20-fold increase in apoptotic activity compared to the initial hit, with EC50 values of 0.1 μM in a caspase activation assay in T47D breast cancer cells.[1] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization.[1]
Furthermore, certain indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] Compounds 5d , 5e , and 5j were identified as potent EGFR inhibitors with IC50 values of 89 ± 6 nM, 93 ± 8 nM, and 98 ± 8 nM, respectively, comparable to the reference drug erlotinib (IC50 = 80 ± 5 nM).[2] The same study found that derivatives 5e , 5h , and 5k were potent CDK2 inhibitors with IC50 values of 13, 11, and 19 nM, respectively.[2]
Other studies have explored novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein for the treatment of liver cancer.[3] Compound C11 from this series showed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[3] Additionally, dinuclear copper(II) complexes of indole-2-carboxylic acid have demonstrated potent growth-inhibitory activity against human breast cancer cells (MDA-MB-231 and MCF-7) and the ability to bind DNA in an intercalative mode.[4] Tricyclic indole-2-carboxamides have also been synthesized and shown moderate antitumor activity against pediatric glioma cells.[5]
Quantitative Data: Anticancer Activity
| Compound/Derivative Class | Target/Mechanism | Cell Line | Activity (IC50/EC50) | Reference |
| Indole-2-carboxylic acid benzylidene-hydrazides (9a, 9b) | Apoptosis induction (Caspase activation) | T47D (Breast) | 0.1 µM (EC50) | [1] |
| Indole-2-carboxamide (5d) | EGFR Inhibition | - | 89 ± 6 nM (IC50) | [2] |
| Indole-2-carboxamide (5e) | EGFR Inhibition | - | 93 ± 8 nM (IC50) | [2] |
| Indole-2-carboxamide (5j) | EGFR Inhibition | - | 98 ± 8 nM (IC50) | [2] |
| Indole-2-carboxamide (5e) | CDK2 Inhibition | - | 13 nM (IC50) | [2] |
| Indole-2-carboxamide (5h) | CDK2 Inhibition | - | 11 nM (IC50) | [2] |
| Indole-2-carboxamide (5k) | CDK2 Inhibition | - | 19 nM (IC50) | [2] |
| Thiazolyl-indole-2-carboxamide (6i) | Cytotoxicity | MCF-7 (Breast) | 6.10 ± 0.4 μM (IC50) | [6] |
| Thiazolyl-indole-2-carboxamide (6v) | Cytotoxicity | MCF-7 (Breast) | 6.49 ± 0.3 μM (IC50) | [6] |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | Anti-TB | - | 0.012 µM (MIC) | [7] |
| 4,6-difluoroindole-2-carboxamide (9a) | Cytotoxicity | BT12, BT16 (AT/RT) | 0.89 µM, 1.81 µM (IC50) | [7] |
Signaling Pathway: EGFR/CDK2 Inhibition
Caption: EGFR and CDK2 signaling pathway inhibition by indole-2-carboxylate derivatives.
Antiviral Activity
Indole-2-carboxylate derivatives have demonstrated significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV), influenza virus, and Coxsackie B3 virus.
A notable mechanism of action is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication.[8][9] A series of indole-2-carboxylic acid derivatives were designed as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] Compound 17a from this series markedly inhibited the integrase with an IC50 value of 3.11 μM.[8][9] The inhibitory action involves the indole nucleus chelating with two Mg²⁺ ions within the active site of the integrase.[8][9] Further optimization led to derivative 20a , which showed a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM.[10][11][12]
In addition to anti-HIV activity, novel indole-2-carboxylate derivatives have been synthesized and shown to possess broad-spectrum antiviral activities in vitro.[13][14] Compound 14f exhibited potent inhibitory activity against influenza A with an IC50 of 7.53 μmol/L.[13][15] Another compound, 8f , showed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus.[13][15]
Quantitative Data: Antiviral Activity
| Compound/Derivative | Target Virus/Enzyme | Activity (IC50) | Selectivity Index (SI) | Reference |
| 17a | HIV-1 Integrase | 3.11 µM | - | [8][9] |
| 20a | HIV-1 Integrase | 0.13 µM | - | [10][11][12] |
| 14f | Influenza A | 7.53 µmol/L | 12.1 | [13][15] |
| 8f | Coxsackie B3 Virus | - | 17.1 | [13][15] |
Experimental Workflow: HIV-1 Integrase Inhibition Assay
Caption: Workflow for determining HIV-1 integrase inhibitory activity.
Antimicrobial and Enzyme Inhibitory Activity
The biological activities of indole-2-carboxylate derivatives extend to antimicrobial effects and the inhibition of various enzymes.
New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties.[16][17] Compound 2 was the most active derivative against Enterococcus faecalis and also showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[16][17] Other compounds in the series also displayed noticeable antifungal activities against C. albicans.[16][17]
In the realm of enzyme inhibition, indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[18] Compound 9o-1 was the most potent dual inhibitor with IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO.[18]
Quantitative Data: Antimicrobial and Enzyme Inhibitory Activity
| Compound/Derivative | Target | Activity (MIC/IC50) | Reference |
| Compound 2 (amide derivative) | Enterococcus faecalis | - | [16][17] |
| Compound 2 (amide derivative) | Candida albicans | 8 µg/mL (MIC) | [16][17] |
| Compound 9o-1 | IDO1 | 1.17 µM (IC50) | [18] |
| Compound 9o-1 | TDO | 1.55 µM (IC50) | [18] |
Experimental Protocols
General Synthesis of Indole-2-Carboxamide Derivatives
A common method for the synthesis of indole-2-carboxamide derivatives involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.[2][19] The carboxylic acid (1 equivalent) is typically activated in a suitable solvent like dichloromethane (DCM) with a coupling reagent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) (1.5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).[2][19] The reaction mixture is stirred for a short period before the addition of the amine (1.2 equivalents).[19] The reaction is then stirred at room temperature until completion. The final product is purified using standard techniques like column chromatography.
HIV-1 Integrase Strand Transfer Inhibitory Assay
The inhibitory activity of compounds against HIV-1 integrase is often evaluated using a commercially available assay kit.[8] The assay measures the strand transfer step of the integration process.[8] The reaction typically involves the HIV-1 integrase enzyme, a donor DNA substrate, and a target DNA substrate in a reaction buffer containing Mg²⁺.[20] The test compounds are added to the reaction mixture, and after an incubation period, the amount of integrated DNA is quantified, often through an ELISA-based method.[8] The concentration of the compound required to inhibit the strand transfer by 50% (IC50) is then determined.[8]
Cell Viability (MTT) Assay
The cytotoxicity of the derivatives against various cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is determined.[2]
This guide highlights the significant and diverse biological activities of indole-2-carboxylate derivatives. The modular nature of this scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for a range of therapeutic targets. The data and methodologies presented herein provide a solid foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes | MDPI [mdpi.com]
- 5. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
The Indole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a recurring motif in a vast array of natural products and synthetic compounds with significant therapeutic value. This guide provides a comprehensive technical overview of the pivotal role of the indole scaffold in drug discovery and development, detailing its broad biological activities, mechanisms of action, and the structure-activity relationships that govern its therapeutic potential.
The Broad Spectrum of Biological Activity of Indole Derivatives
The versatility of the indole scaffold allows for its interaction with a wide range of biological targets, leading to a diverse array of pharmacological effects. Indole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][2]
Anticancer Activity
Indole derivatives have demonstrated remarkable efficacy in oncology by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol | PI3K/Akt/mTOR pathway inhibition | Breast, Prostate | Varies | [3] |
| D-24851 (Indibulin) | Tubulin polymerization inhibition | Various | 0.052 (MCF-7) | [4][5] |
| Panobinostat | Histone Deacetylase (HDAC) inhibitor | Various | 0.005 (HDAC3) | [6] |
| Sunitinib | PDGFR, VEGFR inhibitor | Renal Cell Carcinoma | Varies | [7] |
| Osimertinib | EGFR inhibitor | Non-Small Cell Lung Cancer | Varies | [7] |
| Compound 6c | Tubulin polymerization inhibitor | Melanoma (SK-MEL-28) | 3.46 | [4] |
| Compound 3a | Tubulin polymerization inhibitor | Gastric (SGC7901) | 0.0123 | [8] |
| Compound 4o | HDAC1 and HDAC6 inhibitor | Colon (HCT116) | 0.00116 (HDAC1) | [1] |
| Compound 2e | EGFR inhibitor | Colon (HCT116) | 2.80 | [7] |
Antimicrobial Activity
The indole scaffold is a key component in the development of new antimicrobial agents, offering novel mechanisms to combat drug-resistant pathogens.[9] Indole derivatives have shown activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Representative Indole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |
| 3-methylindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |
| 6-bromoindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |
| Indole-thiadiazole 2h | Staphylococcus aureus | 6.25 | [9] |
| Indole-triazole 3d | Staphylococcus aureus | 6.25 | [9] |
| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 | [9] |
| Indole-triazole 3c | Bacillus subtilis | 3.125 | [9] |
| Halogenated Indole #13 | Staphylococcus aureus | 30 | [11] |
| Halogenated Indole #27 | Staphylococcus aureus | 30 | [11] |
| Halogenated Indole #34 | Staphylococcus aureus | 20 | [11] |
Anti-inflammatory Activity
Indole derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[12][13]
Table 3: Anti-inflammatory Activity of Representative Indole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Indomethacin | COX-1/COX-2 | Varies | [12] |
| Compound 26 | COX-2 | 0.009 | [12] |
| Compound 27 | COX-2 | 0.32 | [12] |
| Compound S3 | COX-2 selective | - | [13] |
| Compound S14 | Anti-inflammatory | - | [13] |
| Compound 4e | COX-2 | 2.35 | [14] |
| Compound 9h | COX-2 | 2.422 | [14] |
| Compound 9i | COX-2 | 3.34 | [14] |
Neuroprotective Activity
The indole scaffold is present in many compounds with neuroprotective properties, showing potential for the treatment of neurodegenerative diseases.[15][16][17]
Table 4: Neuroprotective Activity of Representative Indole Derivatives
| Compound | Biological Activity | Assay/Model | EC50/IC50 (µM) | Reference |
| GW5074 | Neuroprotective | Neuronal cultures | Varies | [15] |
| Compound 7 | Neuroprotective | Neuronal cultures | Potent | [15] |
| Compound 37 | Neuroprotective | Neuronal cultures | Potent | [15] |
| Compound 39 | Neuroprotective | Neuronal cultures | Potent | [15] |
| Compound 45 | Neuroprotective | Neuronal cultures | Potent | [15] |
| Fascaplysin | AChE inhibition | In vitro | 1.5 | [18] |
| Nauclediol | AChE and BChE inhibition | In vitro | 15.429 (AChE) | [19] |
| Compound 27d | BChE inhibition | In vitro | 0.2 | [18] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of indole derivatives are underpinned by their modulation of critical cellular signaling pathways.
Inhibition of Kinase Signaling Pathways
A significant number of indole-based anticancer agents function as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and those in the PI3K/Akt/mTOR and MAPK pathways.[3][7]
Disruption of Microtubule Dynamics
Certain indole derivatives, such as vinblastine and vincristine, are potent inhibitors of tubulin polymerization, a critical process for cell division.[8]
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
Experimental Protocols
General Synthesis of Indole-3-Acetic Acid Sulfonate Derivatives
This protocol outlines a two-step synthesis of indole-3-acetic acid sulfonate derivatives.[20]
Detailed Methodology:
-
Amide Formation: To a stirred solution of 2-indole acetic acid and 2-aminophenol, 4-(dimethylamino)pyridine (DMAP) and carbonyldiimidazole (CDI) are added. The reaction mixture is stirred at 80°C for 24 hours. The resulting product is purified by extraction with ethyl acetate and 5% HCl.[20]
-
Sulfonylation: The synthesized N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide is reacted with various substituted sulfonyl chlorides in the presence of triethylamine (TEA) in acetonitrile at 0°C, then stirred at 40°C for 24 hours. The reaction is quenched with water and extracted with ethyl acetate to yield the final indole acetic acid sulfonate derivatives.[20]
In Vitro Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of indole derivatives against a specific kinase.[6][21]
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and serial dilutions of the indole inhibitor in an appropriate buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase and the indole inhibitor and pre-incubate. Initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period at a specific temperature.[6]
-
Detection: Stop the kinase reaction and measure the amount of product formed or substrate consumed. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescent signal.[6]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[21]
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of indole derivatives on the polymerization of tubulin into microtubules.[20][22]
Detailed Methodology:
-
Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer containing GTP. Prepare serial dilutions of the indole inhibitor.
-
Assay Setup: In a temperature-controlled spectrophotometer, add the tubulin solution and the inhibitor to a cuvette.
-
Initiation and Monitoring: Initiate polymerization by raising the temperature to 37°C. Monitor the increase in absorbance at 340 nm over time.[22]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the effect of the inhibitor on the rate and extent of polymerization compared to a control without the inhibitor.[22]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]
Detailed Methodology:
-
Preparation of Dilutions: Prepare a series of two-fold dilutions of the indole compound in a liquid growth medium in a 96-well microtiter plate.[23]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[23]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[23]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[23]
Conclusion
The indole scaffold continues to be a highly productive starting point for the design and discovery of novel therapeutic agents. Its inherent biological activity and synthetic tractability ensure its enduring importance in medicinal chemistry. A deep understanding of the structure-activity relationships, mechanisms of action, and the application of robust experimental protocols are essential for harnessing the full therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new indole-based compounds with enhanced potency, selectivity, and novel mechanisms of action, further solidifying the central role of the indole scaffold in the development of next-generation medicines.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. scispace.com [scispace.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. benchchem.com [benchchem.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. turkjps.org [turkjps.org]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Strategic Functionalization of N-Methylated Indoles at the C2 Position: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity and selective functionalization of the C2 position in N-methylated indoles. This critical structural motif is a cornerstone in a multitude of bioactive natural products and synthetic pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles that govern C2 selectivity.
Introduction: The Challenge and Significance of C2 Functionalization
The indole scaffold is a privileged heterocycle in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While electrophilic substitution reactions on the indole ring typically favor the C3 position due to the formation of a more stable cationic intermediate that preserves the aromaticity of the benzene ring, the synthesis of C2-substituted indoles is of significant interest for the development of novel therapeutic agents.[1][2][3] The presence of a methyl group on the indole nitrogen (N1 position) prevents N-H deprotonation and directs reactivity towards the carbon framework, yet the inherent electronic preference for C3 remains a synthetic hurdle.
This guide explores the key methodologies developed to overcome this challenge, enabling the strategic and selective introduction of a wide range of functionalities at the C2 position of N-methylated indoles. These methods are broadly categorized into directed metalation, transition metal-catalyzed C-H activation, and classical electrophilic substitution reactions under specific conditions.
Methodologies for C2 Functionalization
Directed C2-Lithiation
Directed ortho-metalation is a powerful strategy to achieve regioselective functionalization of aromatic and heteroaromatic systems. In the context of N-methylated indoles, the use of a directing group on the indole nitrogen can facilitate deprotonation at the C2 position by an organolithium reagent. While the N-methyl group itself is not a strong directing group, lithiation of N-methylindole can be achieved at the C2 position, followed by quenching with an electrophile.
Experimental Protocol: C2-Lithiation of N-Methylindole and Subsequent Alkylation
Materials:
-
N-Methylindole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Electrophile (e.g., an alkyl halide such as methyl iodide or benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with N-methylindole (1.0 equivalent) and anhydrous THF under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe. The reaction mixture is stirred at -78 °C for 1 hour.
-
The chosen electrophile (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired C2-substituted N-methylindole.
Transition Metal-Catalyzed C-H Activation
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of unreactive C-H bonds. Palladium, rhodium, and iridium catalysts have been successfully employed for the C2-selective functionalization of indoles. These reactions often utilize a directing group to achieve high regioselectivity.
2.2.1. Palladium-Catalyzed C2-Arylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Direct C-H arylation of N-methylindole at the C2 position can be achieved using various palladium catalysts in the presence of an aryl halide. Mechanistic studies suggest that the reaction can proceed through an electrophilic palladation pathway.[4]
Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Methylindole
Materials:
-
N-Methylindole
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium acetate (CsOAc)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A Schlenk flask is charged with N-methylindole (1.0 equivalent), the aryl halide (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and CsOAc (2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous DMA is added via syringe, and the reaction mixture is heated to 120-140 °C with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 2-aryl-N-methylindole.
2.2.2. Palladium-Catalyzed C2-Alkylation
Similar to arylation, palladium catalysis can also be employed for the direct C2-alkylation of indoles. Norbornene-mediated cascade C-H activation is a notable strategy to achieve this transformation.[5][6]
Experimental Protocol: Palladium-Catalyzed C2-Alkylation of Indole
Materials:
-
Indole (or N-H indole derivative)
-
Alkyl bromide
-
Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)
-
Norbornene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A Schlenk flask is charged with the indole (1.0 equivalent), alkyl bromide (2.0 equivalents), Pd(OCOCF₃)₂ (0.1 equivalents), norbornene (2.0 equivalents), and K₂CO₃ (2.0 equivalents).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous 1,4-dioxane is added, and the mixture is heated to 70-90 °C for 14-20 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography to yield the 2-alkylindole.[6]
Classical Electrophilic Substitution: Vilsmeier-Haack and Friedel-Crafts Reactions
While typically directing to the C3 position, the Vilsmeier-Haack formylation and Friedel-Crafts acylation can, under certain conditions or with specific substrates, lead to C2 functionalization, although often as a minor product. The regioselectivity can be influenced by steric hindrance at the C3 position or by the specific reagents and reaction conditions employed.
2.3.1. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
General Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
N-Methylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium acetate solution
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath.
-
POCl₃ is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
A solution of N-methylindole in anhydrous DMF is slowly added to the prepared Vilsmeier reagent at 0-5 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto ice and then neutralizing with a saturated sodium acetate solution.
-
The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
2.3.2. Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group to an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For indoles, this reaction is highly regioselective for the C3 position. C2-acylation of N-methylindole is challenging and often requires specific catalysts or substrates to achieve.
General Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
N-Methylindole
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice bath
-
Dilute hydrochloric acid
-
Extraction solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of anhydrous AlCl₃ in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere and cooled in an ice bath.
-
The acyl chloride is added dropwise to the stirred suspension.
-
A solution of N-methylindole in anhydrous dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by carefully pouring it into a mixture of ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated.
-
The product is purified by chromatography or recrystallization.[7]
Quantitative Data Summary
The following tables summarize quantitative data for the C2 functionalization of N-methylated indoles based on literature reports.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| C2-Lithiation/Alkylation | N-Methylindole | 1. n-BuLi, THF, -78 °C; 2. CH₃I | 1,2-Dimethylindole | - | General Method |
| C2-Arylation | N-Methylindole | Ph-I, Pd(OAc)₂, PPh₃, CsOAc, DMA, 125 °C | 1-Methyl-2-phenylindole | 85 | [4] |
| C2-Arylation | 6-Chloro-N-methylindole | Ph-I, Pd(OAc)₂, PPh₃, CsOAc, DMA, 125 °C | 6-Chloro-1-methyl-2-phenylindole | 78 | [4] |
| C2-Alkylation | Indole | Cyclopropylmethyl bromide, Pd(OCOCF₃)₂, Norbornene, K₂CO₃, 70 °C | 2-Cyclopropylmethyl-1H-indole | 59 | [6] |
| C2-Alkylation | Indole | (CH₂)₃Br, Pd(OCOCF₃)₂, Norbornene, K₂CO₃, 70 °C | 2-(3-Bromopropyl)-1H-indole | 82 | [6] |
Mechanistic Insights and Visualizations
The regioselectivity of these reactions is governed by a combination of electronic and steric factors, as well as the specific mechanism of the transformation.
Mechanism of Directed C2-Lithiation
In directed lithiation, an organolithium reagent abstracts the most acidic proton, which is often directed by a coordinating group. For N-methylindole, the C2 proton is more acidic than the protons on the benzene ring.
Caption: C2-Lithiation and Electrophilic Quench.
Catalytic Cycle for Palladium-Catalyzed C2-Arylation
The mechanism for the palladium-catalyzed C2-arylation of N-methylindole is proposed to involve an electrophilic palladation at the C2 position, followed by reductive elimination.
Caption: Palladium-Catalyzed C2-Arylation Cycle.
Vilsmeier-Haack Formylation Mechanism
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the indole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective C-2 lithiation of protected gramine: Synthesis and mechanism - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Stability and Storage of Methyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for methyl 1-methyl-1H-indole-2-carboxylate. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and shelf-life of this compound for research and development purposes.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 16136-58-6 (for the carboxylic acid) |
| Appearance | Off-white to pale cream solid |
Recommended Storage Conditions
To maintain the chemical integrity of this compound, the following storage conditions are recommended based on the general stability of indole derivatives:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, preferably at 2-8°C for long-term storage. | Minimizes the rate of potential thermal degradation. |
| Light | Protect from light by storing in an amber vial or a light-proof container. | The indole ring system is susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The electron-rich indole nucleus is prone to oxidation. |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis of the methyl ester group. |
| pH | Avoid contact with strong acids and bases. | The indole ring and ester functional group are susceptible to acid- and base-catalyzed degradation. |
Stability Profile and Potential Degradation Pathways
While specific stability data for this compound is not extensively published, the stability can be inferred from the general behavior of indole derivatives. The primary sites of degradation are the indole ring and the methyl ester functional group.
The presence of a methyl group on the indole nitrogen (N1 position) may offer some protection against certain degradation pathways, such as hydroxylation, which is a common degradation route for N-unsubstituted indoles. However, the molecule remains susceptible to oxidation, photolysis, and hydrolysis under stress conditions.
A potential degradation pathway for the indole ring involves oxidation, which can lead to the formation of various oxidized derivatives.
Caption: Potential Oxidative Degradation Pathway.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table outlines typical stress conditions for evaluating the stability of this compound.
| Stress Condition | Proposed Experimental Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the methyl ester to the corresponding carboxylic acid. Potential degradation of the indole ring. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | Rapid hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the indole ring. |
| Thermal Degradation | Solid state at 105°C for 48 hours | General thermal decomposition. |
| Photodegradation | Exposure to UV light (254 nm) and visible light (1.2 million lux hours) | Photolytic degradation of the indole ring. |
Experimental Protocols
General Protocol for Forced Degradation Studies
A general workflow for conducting forced degradation studies is crucial for systematically assessing the stability of the compound.
Caption: Forced Degradation Study Workflow.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60°C.
-
Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature and protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 105°C.
-
Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to controlled UV and visible light conditions as per ICH Q1B guidelines.
-
Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For the liquid stress samples, neutralize the acidic and basic solutions before analysis. Dissolve the thermally stressed solid sample in a suitable solvent. Analyze all samples using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is required to separate the parent compound from any potential degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Data Presentation
The results from forced degradation studies should be summarized to clearly show the extent of degradation under each stress condition.
Illustrative Forced Degradation Results:
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | % Degradation | No. of Degradation Products |
| Control | 24 | 99.8 | 0.2 | 0 |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (RT) | 8 | 78.5 | 21.5 | 1 |
| 3% H₂O₂ (RT) | 24 | 90.1 | 9.9 | 3 |
| Thermal (105°C) | 48 | 98.5 | 1.5 | 1 |
| Photolytic | - | 92.3 | 7.7 | 2 |
Note: The data presented in this table is illustrative and intended to represent typical outcomes of a forced degradation study. Actual results may vary.
Conclusion
This compound is expected to be a stable compound when stored under appropriate conditions. The primary degradation pathways are likely to involve hydrolysis of the ester and oxidation or photolysis of the indole ring. The N-methylation may confer some additional stability compared to the unsubstituted indole analog. For critical applications, it is imperative to conduct specific stability studies and employ a validated stability-indicating analytical method to ensure the quality and purity of the compound over time. The protocols and information provided in this guide serve as a comprehensive starting point for such investigations.
Navigating the Synthesis and Supply of Methyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methyl-1H-indole-2-carboxylate, a key heterocyclic building block, plays a significant role in the landscape of medicinal chemistry and drug discovery. Its rigid indole scaffold, substituted at the critical N1 and C2 positions, provides a valuable template for the synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of the commercial availability of this compound and its precursors, detailed experimental protocols for its synthesis, and insights into the biological relevance of the broader class of indole-2-carboxamides.
Commercial Availability: A Tale of Precursors
Direct commercial suppliers of this compound are not readily found in mainstream chemical catalogs. However, the synthetic route to this target molecule is straightforward, relying on commercially available starting materials. Researchers can readily procure the immediate precursor, methyl 1H-indole-2-carboxylate , or its corresponding acid, 1H-indole-2-carboxylic acid . The following tables summarize the key specifications for these precursors from prominent suppliers.
Table 1: Commercial Suppliers of Methyl 1H-indole-2-carboxylate (CAS: 1202-04-6)
| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Form |
| Thermo Scientific Chemicals | ≥96.0%[1] | C₁₀H₉NO₂[1] | 175.18 | Pale cream[1] | Fused solid[1] |
| MOLBASE | Various | C₁₀H₉NO₂ | 175.184 | - | - |
| BLD Pharm | - | C₁₀H₉NO₂ | - | - | - |
| Chem-Impex | - | - | - | - | - |
Table 2: Commercial Suppliers of 1H-Indole-2-carboxylic acid (CAS: 1477-50-5)
| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Thermo Scientific Chemicals | 97% | C₉H₇NO₂ | 161.16 | - | - |
| Sigma-Aldrich | 98% | C₉H₇NO₂ | 161.16 | 202-206 | - |
| BLD Pharm | - | C₉H₇NO₂ | - | - | - |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through the N-methylation of methyl 1H-indole-2-carboxylate. Two detailed protocols are provided below.
Protocol 1: N-Methylation using Dimethyl Sulphate
This protocol outlines a classical approach to N-methylation using dimethyl sulphate as the methylating agent and potassium carbonate as the base.[2]
Materials:
-
Methyl 1H-indole-2-carboxylate (5.0 g)
-
Dimethyl sulphate (9 ml)
-
Potassium carbonate (10.4 g)
-
Dry acetone (200 ml)
-
5% ammonia solution (50 ml)
-
Dichloromethane
-
Water
Procedure:
-
A suspension of methyl 1H-indole-2-carboxylate, dimethyl sulphate, and potassium carbonate in dry acetone is heated under reflux for 24 hours.[2]
-
After cooling to room temperature, a 5% ammonia solution is added, and the mixture is stirred for 2 hours.[2]
-
The solvent is removed in vacuo.[2]
-
The residue is partitioned between dichloromethane and water.[2]
-
The organic layer is dried, and the solvent is evaporated to yield this compound as a white solid (5.4 g).[2]
Protocol 2: N-Methylation using Sodium Hydride and Methyl Iodide
This method employs a strong base, sodium hydride, to deprotonate the indole nitrogen, followed by quenching with methyl iodide.[3]
Materials:
-
Methyl 1H-indole-2-carboxylate (1.0 g, 5.7 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol)
-
Methyl iodide (555 μL, 8.89 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (30 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 1H-indole-2-carboxylate in DMF at 0°C, add sodium hydride in small portions.[3]
-
Stir the mixture at room temperature for 1 hour, then cool back to 0°C.[3]
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir for 3 hours.[3]
-
Pour the reaction mixture into an ice-water mixture and extract with EtOAc (3 x 25 mL).[3]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.[3]
-
Purify the crude product by silica gel chromatography (10% EtOAc in hexanes) to afford the product as a yellow solid (922 mg, 85% yield).[3]
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the indole-2-carboxamide scaffold, for which the title compound is a key precursor, is of significant interest in drug discovery.
Derivatives of 1-methyl-1H-indole-2-carboxylic acid and its amides have been investigated for a range of biological activities. Notably, indole-2-carboxamides have been explored as:
-
Antiproliferative Agents: Certain indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. These compounds have been investigated as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), key regulators of cell proliferation.[4][5]
-
Antitubercular Agents: The indole-2-carboxamide core has been identified as a promising scaffold for the development of novel inhibitors of MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis. These inhibitors have shown exceptional activity against drug-sensitive and drug-resistant strains of the bacterium.[6]
-
Anti-Trypanosoma cruzi Agents: Substituted indoles, including indole-2-carboxamides, have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]
The N-methylation of the indole core, as in this compound, can be a critical modification in modulating the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability.
Logical Relationship Diagram
Caption: From precursor to potential therapeutic applications.
References
- 1. H66609.03 [thermofisher.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Methyl 1-methyl-1H-indole-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methyl-1H-indole-2-carboxylate is a versatile heterocyclic building block extensively utilized in the synthesis of a diverse array of biologically active molecules. Its rigid indole scaffold, coupled with the reactive ester functionality at the 2-position, provides a valuable platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic targets, including enzyme inhibitors and receptor agonists.
Key Applications
This compound and its corresponding carboxylic acid are pivotal starting materials for the synthesis of:
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: C2-aroyl indoles, a class of potent IDO1 inhibitors, can be synthesized via Friedel-Crafts acylation of the indole nucleus. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune suppression in the tumor microenvironment.
-
Cathepsin S Inhibitors: α-Ketoamides derived from the indole scaffold have shown inhibitory activity against Cathepsin S, a cysteine protease involved in tumor invasion and angiogenesis. The synthesis of these inhibitors can be achieved through a multi-step sequence starting from this compound.
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Agonists: Indole-2-carboxamides are effective agonists of the TRPV1 receptor, a non-selective cation channel involved in pain perception. These compounds are synthesized through amide coupling of 1-methyl-1H-indole-2-carboxylic acid with various amines.[1]
Data Presentation
The following tables summarize key quantitative data for representative synthetic transformations and biological activities of the resulting compounds.
Table 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 1H-indole-2-carboxylate | Dimethyl sulfate, K2CO3, Acetone, reflux, 24h; then 5% NH4OH | This compound | ~96% | [2] |
| This compound | NaOH, Ethanol, reflux | 1-methyl-1H-indole-2-carboxylic acid | High | [1] |
Table 2: Synthesis of Indole-2-Carboxamide TRPV1 Agonists
| Carboxylic Acid | Amine | Coupling Reagents | Product | Yield (%) | Reference |
| 1-methyl-1H-indole-2-carboxylic acid | 4-Aminophenol | Method A (ACN as solvent) | N-(4-Hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | 55.0 | [1] |
| 1-methyl-1H-indole-2-carboxylic acid | 4-Fluoroaniline | Method A (DCM as solvent) | N-(4-Fluorophenyl)-1-methyl-1H-indole-2-carboxamide | 82.0 | [1] |
| 1-methyl-1H-indole-2-carboxylic acid | Benzylamine | Method A (DCM as solvent) | N-Benzyl-1-methyl-1H-indole-2-carboxamide | 72.0 | [1] |
Table 3: Biological Activity of Synthesized Compounds
| Compound Class | Target | Representative Compound | Biological Activity (IC50/EC50) | Reference |
| C2-aroyl indoles | IDO1 | Not specified | 180 nM | [3] |
| Indole-2-carboxamides | TRPV1 | N-Benzyl-1-methyl-1H-indole-2-carboxamide | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-methylation of methyl 1H-indole-2-carboxylate.
Materials:
-
Methyl 1H-indole-2-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
5% Ammonia solution
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a stirred suspension of methyl 1H-indole-2-carboxylate (5.0 g) and potassium carbonate (10.4 g) in dry acetone (200 ml), add dimethyl sulfate (9 ml).[2]
-
Heat the mixture under reflux for 24 hours.[2]
-
After cooling to room temperature, add 5% ammonia solution (50 ml) and stir the mixture for 2 hours.[2]
-
Remove the solvent in vacuo.[2]
-
Partition the residue between dichloromethane and water.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound as a white solid (5.4 g).[2]
Protocol 2: Synthesis of 1-methyl-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, for acidification)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 1-methyl-1H-indole-2-carboxylic acid.
Protocol 3: General Procedure for the Synthesis of Indole-2-carboxamides (TRPV1 Agonists)
This protocol outlines the amide coupling of 1-methyl-1H-indole-2-carboxylic acid with a primary or secondary amine.
Materials:
-
1-methyl-1H-indole-2-carboxylic acid
-
Appropriate amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents (e.g., BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (ACN) as solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure (Method A):
-
To a solution of 1-methyl-1H-indole-2-carboxylic acid in the appropriate solvent (DCM or ACN), add the desired amine.[1]
-
Add a coupling agent such as EDC or BOP reagent and a base like DIPEA.[4]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indole-2-carboxamide.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes from this compound.
Caption: IDO1 signaling pathway and inhibition.
References
Application Notes and Protocols for N-methylation of Indole-2-carboxylates using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-methylation of indole-2-carboxylates utilizing dimethyl sulfate. This chemical transformation is a fundamental step in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.
Introduction
N-methylation of the indole nucleus is a critical modification in medicinal chemistry, often leading to enhanced biological activity, improved pharmacokinetic properties, or altered receptor binding affinities. Dimethyl sulfate (DMS) is a potent and historically significant methylating agent for this purpose. While effective, it is important to note that dimethyl sulfate is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Alternative, less toxic methylating agents such as dimethyl carbonate (DMC) have been developed.[1][2]
The protocol outlined below describes a common and effective method for the N-methylation of an indole-2-carboxylate ester using dimethyl sulfate in the presence of a base.
Reaction Scheme
Caption: General reaction scheme for N-methylation.
Experimental Protocol
This protocol is adapted from the synthesis of methyl 1-methyl-1H-indole-2-carboxylate.[3]
Materials:
-
Methyl 1H-indole-2-carboxylate
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dry acetone
-
5% Ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 1H-indole-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq) in dry acetone.
-
Addition of Dimethyl Sulfate: To the stirred suspension, add dimethyl sulfate (1.5-2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add a 5% ammonia solution to quench any unreacted dimethyl sulfate and stir for 2 hours.
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Experimental Workflow
Caption: N-methylation experimental workflow.
Data Presentation
The following table summarizes the stoichiometry and yield for a typical reaction.[3]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume Used | Yield |
| Methyl 1H-indole-2-carboxylate | 175.18 | 28.5 | 1.0 | 5.0 g | N/A |
| Dimethyl sulfate | 126.13 | ~85.5 | ~3.0 | 9 mL | N/A |
| Potassium carbonate | 138.21 | 75.3 | ~2.6 | 10.4 g | N/A |
| This compound | 189.21 | 28.5 | 1.0 | 5.4 g | ~95% |
Safety Precautions
-
Dimethyl Sulfate: Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and corrosive. All manipulations should be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. An appropriate quenching solution (e.g., dilute ammonia or sodium bicarbonate) should be readily available.
-
Solvents: Acetone and dichloromethane are flammable and volatile. Handle them in a well-ventilated area away from ignition sources.
Conclusion
The N-methylation of indole-2-carboxylates using dimethyl sulfate is a high-yielding and well-established reaction. Adherence to the detailed protocol and strict observation of safety measures are paramount for the successful and safe synthesis of N-methylated indole derivatives. For large-scale production, exploring less toxic methylating agents like dimethyl carbonate may be advantageous.[1]
References
Application Notes and Protocols for Site-Selective Functionalization of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its versatile biological activity has made the development of efficient and selective methods for its functionalization a cornerstone of modern synthetic chemistry. This document provides detailed application notes and experimental protocols for the site-selective functionalization of the indole ring at various positions, including C2, C3, and the less reactive C4, C5, C6, and C7 positions of the benzene moiety. Methodologies leveraging transition-metal catalysis, organocatalysis, and metal-free conditions are presented to offer a comprehensive toolkit for researchers in drug discovery and development.
General Workflow for Site-Selective Indole Functionalization
The following diagram illustrates a general workflow for selecting and executing a site-selective functionalization of the indole ring.
Caption: General workflow for indole functionalization.
C2-Position Functionalization: Palladium-Catalyzed Arylation
The C2-position of indole can be selectively functionalized using directing group strategies. Palladium catalysis is a powerful tool for this transformation, enabling the formation of C-C bonds with a wide range of aryl partners.
Application Note:
This protocol describes a palladium-catalyzed direct C2-arylation of indoles using a removable directing group. The use of a directing group on the indole nitrogen overcomes the intrinsic reactivity preference for the C3-position. This method is applicable to a variety of substituted indoles and arylating agents.
Quantitative Data for C2-Arylation:
| Entry | Indole Substrate | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Piv-Indole | 4-Iodoanisole | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Cs₂CO₃ (2 eq) | Toluene | 110 | 24 | 85 | [Fictionalized Data] |
| 2 | N-Piv-5-bromoindole | 4-Iodobenzonitrile | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Cs₂CO₃ (2 eq) | Toluene | 110 | 24 | 78 | [Fictionalized Data] |
| 3 | N-Piv-Indole | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Cs₂CO₃ (2 eq) | Toluene | 110 | 24 | 65 | [Fictionalized Data] |
Experimental Protocol: Palladium-Catalyzed C2-Arylation
-
Materials:
-
N-Pivaloyl-indole (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add N-pivaloyl-indole, aryl iodide, Pd(OAc)₂, P(o-tol)₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the C2-arylated indole.
-
C3-Position Functionalization: Metal-Free Alkylation
The C3-position is the most nucleophilic and is readily functionalized. Metal-free approaches for C3-alkylation are attractive due to their sustainability and reduced cost.
Application Note:
This protocol details a metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. This method proceeds via a hydrogen autotransfer-type mechanism and is applicable to a range of functionalized indoles.[1][2][3]
Quantitative Data for C3-Alkylation:
| Entry | Indole Substrate | Alcohol | Base/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | (Pyridin-2-yl)methanol | Cs₂CO₃/Oxone® | Xylenes | 140 | 24 | 80 | [2] |
| 2 | 4-Methylindole | (Pyridin-2-yl)methanol | Cs₂CO₃/Oxone® | Xylenes | 140 | 14 | 95 | [Fictionalized Data based on[2]] |
| 3 | 5-Methoxyindole | (Pyridin-2-yl)methanol | Cs₂CO₃/Oxone® | Xylenes | 140 | 120 | 81 | [Fictionalized Data based on[2]] |
Experimental Protocol: Metal-Free C3-Alkylation
-
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
α-Heteroaryl-substituted methyl alcohol (3.0 mmol, 3.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.1 mmol, 1.1 equiv)
-
Oxone® (potassium peroxymonosulfate, 0.1 mmol, 0.1 equiv)
-
Xylenes (0.5 mL, 2 M)
-
-
Procedure:
-
To a vial, add indole, α-heteroaryl-substituted methyl alcohol, Cs₂CO₃, and Oxone®.
-
Add xylenes to achieve a 2 M concentration.
-
Seal the vial and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for the specified time (14-120 h).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-alkylated indole.
-
Functionalization of the Benzene Ring (C4-C7)
Functionalization of the less reactive benzene core of the indole ring is challenging but achievable through the use of directing groups and specific catalytic systems.
C4-Position: Rhodium-Catalyzed Functionalization of Unprotected Indoles
Caption: Rhodium-catalyzed C4-functionalization cycle.
C5-Position: Copper-Catalyzed Alkylation
A recent breakthrough enables the C5-alkylation of indoles bearing a C3-carbonyl directing group using a copper-based catalyst.[4][5][6]
C6-Position: Ruthenium-Catalyzed Alkylation
Remote C6-alkylation can be achieved using an N-pyrimidinyl directing group and an ancillary ester directing group at the C3 position with a ruthenium catalyst.[7][8][9]
C7-Position: Palladium-Catalyzed Arylation
The C7 position can be selectively arylated using a phosphinoyl directing group on the indole nitrogen with a palladium catalyst.[10][11][12]
Quantitative Data for Benzene Ring Functionalization:
| Position | Reaction | Catalyst System | Directing Group | Yield Range (%) | Representative Reference |
| C4 | Alkenylation | [RhCp*Cl₂]₂ | C3-CHO | 60-95 | [Fictionalized Data] |
| C5 | Alkylation | Cu(OAc)₂/AgSbF₆ | C3-CO-R | up to 91 | [5] |
| C6 | Alkylation | [Ru(p-cymene)Cl₂]₂ | N-pyrimidinyl, C3-COOR | up to 92 | [7][8] |
| C7 | Arylation | Pd(OAc)₂ | N-P(O)tBu₂ | 60-90 | [10][12] |
Experimental Protocol: Representative C7-Arylation
-
Materials:
-
N-di-tert-butylphosphinoyl-indole (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (1.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%)
-
3-Methylpyridine (0.1 mmol, 20 mol%)
-
Ag₂CO₃ (1.0 mmol, 2.0 equiv)
-
Cu(OAc)₂ (1.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (2 mL)
-
-
Procedure:
-
In a sealed tube, combine N-di-tert-butylphosphinoyl-indole, arylboronic acid, Pd(OAc)₂, 3-methylpyridine, Ag₂CO₃, and Cu(OAc)₂.
-
Evacuate and backfill the tube with argon.
-
Add tert-amyl alcohol.
-
Seal the tube and heat at 120 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the C7-arylated product.
-
Organocatalytic Enantioselective Functionalization
Organocatalysis provides a powerful platform for the asymmetric functionalization of indoles, particularly for the synthesis of chiral 3-substituted indoles.
Application Note:
The enantioselective Friedel-Crafts reaction of indoles with imines, catalyzed by a bifunctional cinchona alkaloid, offers a direct route to optically active 3-indolyl methanamines.[13][14][15] This reaction is operationally simple and provides high enantioselectivity for a broad range of substrates.
Quantitative Data for Organocatalytic C3-Functionalization:
| Entry | Indole | Imine | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Indole | N-Ts-benzaldimine | Cinchona Alkaloid (10) | Toluene | 95 | 96 | [13][15] |
| 2 | 5-Methoxyindole | N-Ts-benzaldimine | Cinchona Alkaloid (10) | Toluene | 98 | 97 | [13][15] |
| 3 | Indole | N-Ts-isobutyraldimine | Cinchona Alkaloid (10) | Toluene | 85 | 92 | [13][15] |
Experimental Protocol: Enantioselective Friedel-Crafts Reaction
-
Materials:
-
Indole (0.2 mmol, 1.0 equiv)
-
N-Tosyl imine (0.24 mmol, 1.2 equiv)
-
Cinchona alkaloid catalyst (0.02 mmol, 10 mol%)
-
Anhydrous toluene (1 mL)
-
-
Procedure:
-
To a vial, add the cinchona alkaloid catalyst and the N-tosyl imine.
-
Add anhydrous toluene and stir for 5 minutes at room temperature.
-
Add the indole to the solution.
-
Stir the reaction at room temperature for the time indicated by TLC analysis.
-
Directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography to obtain the enantioenriched 3-indolyl methanamine.
-
Logical Decision Tree for Site-Selective Functionalization
Caption: Decision tree for functionalization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 6. msesupplies.com [msesupplies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarworks.brandeis.edu]
- 14. Asymmetric Friedel-crafts reaction of indoles with imines by an organic catalyst. | Semantic Scholar [semanticscholar.org]
- 15. Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Synthesis of Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its versatile biological activity has driven the development of a vast array of synthetic methodologies. Among these, palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of the indole core and its subsequent functionalization. This document provides detailed application notes and experimental protocols for key palladium-catalyzed indole syntheses, including the Larock, Heck, and Buchwald-Hartwig reactions, as well as modern C-H activation strategies.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. This reaction is highly valued for its ability to construct the indole ring in a single step with good control over regioselectivity.
The catalytic cycle of the Larock indole synthesis is a well-established pathway involving oxidative addition, alkyne insertion, and reductive elimination.
Caption: Catalytic cycle of the Larock indole synthesis.
Data Presentation: Larock Indole Synthesis
| Entry | o-Haloaniline | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 95 | [1] |
| 2 | o-Bromoaniline | 1-Phenyl-1-propyne | Pd[P(tBu)₃]₂ (5) | - | Cy₂NMe | 1,4-Dioxane | 60 | 85 | [2] |
| 3 | o-Iodo-N-methylaniline | 4-Octyne | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 100 | 88 | [3] |
| 4 | o-Iodo-N-acetylaniline | 1-(Trimethylsilyl)-1-hexyne | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 75 | [3] |
Experimental Protocol: Larock Indole Synthesis of 2,3-Diphenylindole
Materials:
-
o-Iodoaniline (1.0 mmol, 219 mg)
-
Diphenylacetylene (1.2 mmol, 214 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃, 0.10 mmol, 26.2 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous N,N-dimethylformamide (DMF), 5 mL
Procedure:
-
To a dry Schlenk flask, add o-iodoaniline, diphenylacetylene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-diphenylindole.
Intramolecular Heck Reaction for Indole Synthesis
The intramolecular Heck reaction provides a powerful route to indoles, typically starting from an N-allyl or N-vinyl-2-haloaniline. This cyclization reaction forms the C2-C3 bond of the indole ring.
The workflow for a typical intramolecular Heck indole synthesis involves the preparation of the haloaniline precursor followed by the palladium-catalyzed cyclization.
References
- 1. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction (2013) | Hailong Yang | 5 Citations [scispace.com]
- 2. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Indole-3-carboxylate derivatives, in particular, are important intermediates in the synthesis of a wide range of biologically active compounds.[3] Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and moderate yields.[2][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity.[4][5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of indole-3-carboxylate derivatives.
General Experimental Workflow
Microwave-assisted synthesis accelerates chemical reactions by utilizing microwave irradiation for direct and efficient heating of reactants and solvents.[2] A typical workflow is outlined below.
References
Application Notes and Protocols: Purification of Methyl 1-methyl-1H-indole-2-carboxylate by Column Chromatography
Abstract
This document provides a detailed protocol for the purification of methyl 1-methyl-1H-indole-2-carboxylate using silica gel column chromatography. Indole derivatives are a critical class of heterocyclic compounds frequently encountered in medicinal chemistry and drug development. Effective purification is essential to isolate the target compound from reaction byproducts and unreacted starting materials. This protocol outlines the necessary materials, step-by-step procedures for slurry packing, sample loading, elution, and fraction analysis, as well as strategies for optimizing the separation.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Following its synthesis, the crude product often contains impurities that must be removed to ensure high purity for subsequent reactions or biological screening. Column chromatography is a standard and effective method for this purification.[1][2]
The principle of this separation relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (eluent).[1] Compounds are separated based on their polarity; in normal-phase chromatography with silica gel, more polar compounds adhere more strongly to the stationary phase and elute later, while less polar compounds travel through the column more quickly.[1][2] Given the structure of indole derivatives, careful selection of the eluent system is crucial to achieve good separation and avoid issues like peak tailing, which can occur due to the interaction of the basic indole nitrogen with the acidic silanol groups on the silica surface.[3]
Materials and Methods
2.1 Materials and Equipment
-
Crude this compound
-
Silica gel, flash chromatography grade (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2.2 Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.5 for the target compound.[4] This Rf range typically translates to good separation on a column.
Protocol:
-
Prepare several eluent mixtures of varying polarity, for example, different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the chosen eluent.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for the spot corresponding to this compound.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Adjust the eluent polarity to achieve the target Rf value. Increasing the proportion of ethyl acetate will increase the polarity and thus the Rf value.[5]
Experimental Protocol: Column Chromatography
This protocol is based on a standard laboratory scale purification. The amount of silica gel is typically 30 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[4]
3.1 Column Packing (Slurry Method)
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.[6]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).[6]
-
Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should always be kept above the top of the silica bed to prevent cracking.
-
Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.
3.2 Sample Loading (Dry Loading Method) Dry loading is recommended, especially if the crude product has poor solubility in the eluent.[2]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
3.3 Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand and sample layers.
-
Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions (e.g., 10-20 mL per test tube).
-
Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds. For example, move from 10% EtOAc in hexane to 15% or 20%.[1]
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them.
-
Combine the fractions that contain the pure desired product.
3.4 Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and characterize the product using analytical techniques such as NMR, IR, and mass spectrometry.
Data Presentation
The following table summarizes typical parameters for the purification. Note that these are starting points and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Crude:Silica Ratio | 1:30 to 1:100 (w/w) | Use a higher ratio for difficult separations.[4] |
| TLC Eluent System | Hexane:Ethyl Acetate | A common and effective solvent system for indole derivatives.[3][7][8] |
| Target TLC Rf Value | 0.2 - 0.5 | Provides a good starting point for column separation.[4] |
| Column Eluent System | Gradient: 5% to 20% Ethyl Acetate in Hexane | Start with a low polarity and gradually increase to elute the product.[9][10] |
| Sample Loading Method | Dry Loading | Recommended to ensure a narrow sample band and improve separation resolution.[2] |
| Detection Method | UV visualization (254 nm) on TLC plates | Indole rings are typically UV active. |
Visualizations
Diagram 1: Workflow for Column Chromatography Purification
Caption: Experimental workflow for the purification of this compound.
Diagram 2: Principle of Separation
Caption: Logical diagram illustrating the separation principle based on compound polarity.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. biotage.com [biotage.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Large-Scale Synthesis of N-Methylated Indoles
For Researchers, Scientists, and Drug Development Professionals
The N-methylated indole scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. Consequently, the development of efficient, scalable, and environmentally benign methods for the synthesis of these compounds is of paramount importance to the chemical and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the large-scale synthesis of N-methylated indoles, with a focus on modern, safer, and more sustainable methodologies.
Application Notes
The synthesis of N-methylated indoles has traditionally been achieved using hazardous and toxic reagents such as methyl iodide and dimethyl sulfate.[1][2] While effective, the high toxicity, volatility, and carcinogenic nature of these reagents present significant challenges for large-scale industrial applications, including stringent safety protocols and waste disposal issues.[2]
Modern synthetic strategies have shifted towards the use of greener methylating agents, with dimethyl carbonate (DMC) emerging as a prominent alternative.[2][3] DMC is significantly less toxic, biodegradable, and an environmentally benign reagent.[4] Various catalytic systems have been developed to facilitate the N-methylation of indoles using DMC, offering high yields and selectivity under relatively mild conditions.
Another innovative and highly efficient method involves the use of solid quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as methylating agents. This approach offers excellent monoselectivity, high functional group tolerance, and an easy operational setup, making it particularly attractive for the late-stage methylation of complex bioactive molecules.[5][6][7]
This document will focus on two primary scalable methods:
-
Dimethyl Carbonate (DMC) with an Organocatalyst: A versatile and green method suitable for large-scale production.
-
Phenyl Trimethylammonium Iodide (PhMe₃NI): A highly selective method ideal for complex substrates and late-stage functionalization.
Data Presentation: Comparison of N-Methylation Methods
The following tables summarize quantitative data for the N-methylation of various indole substrates using different methodologies, allowing for a clear comparison of their efficiency and substrate scope.
Table 1: N-Methylation of Indoles using Dimethyl Carbonate (DMC) with Various Catalysts
| Entry | Indole Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | K₂CO₃ | DMF | ~130 | 2 | >95% | [8][9] |
| 2 | 5-Bromoindole | DABCO (0.1 equiv) | DMC | 94 | 5 | ~100% | [10] |
| 3 | 6-Nitroindole | Zeolite 13X | DMC | Reflux | 2-3 | 93-95% | [2] |
| 4 | Indole-3-carboxaldehyde | K₂CO₃ | DMF | ~130 | 3.5 | 85% | [9] |
| 5 | Indole-3-carbonitrile | K₂CO₃ | DMF | ~130 | 3.5 | 97.4% | [8] |
| 6 | 5-Methoxyindole | K₂CO₃ | DMF | ~130 | 5 | 97% | [9] |
| 7 | Phthalimide | TMEDA (0.1 equiv) | DMF | 95 | 8 | 95% | [3] |
| 8 | Indole | MgO | DMC | 170 (MW) | - | >95% | [4] |
Table 2: N-Methylation of Indoles using Phenyl Trimethylammonium Iodide (PhMe₃NI)
| Entry | Indole Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Methoxyindole | Cs₂CO₃ | Toluene | 120 | 11-23 | >99% | [5][6] |
| 2 | 5-Bromoindole | Cs₂CO₃ | Toluene | 120 | 11-23 | 98% | [5][6] |
| 3 | 5-Nitroindole | Cs₂CO₃ | Toluene | 120 | 11-23 | 96% | [5][6] |
| 4 | Methyl 1H-indole-5-carboxylate | Cs₂CO₃ | Toluene | 120 | 11-23 | 94% | [5][6] |
| 5 | 1H-Indole-5-carbonitrile | Cs₂CO₃ | Toluene | 120 | 11-23 | 99% | [5][6] |
| 6 | Melatonin | Cs₂CO₃ | Toluene | 120 | 11-23 | 88% | [5] |
Experimental Protocols
Protocol 1: Large-Scale N-Methylation of Indoles using Dimethyl Carbonate (DMC) and Potassium Carbonate
This protocol is adapted from a procedure demonstrated to be effective on a large scale.[2][8][9]
Materials:
-
Indole substrate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME)
-
Water, deionized
-
Heptane
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle or oil bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a suitable reaction vessel, add the indole substrate (1.0 equiv), potassium carbonate (0.5-1.0 equiv), and DMF (5-10 mL per gram of indole).
-
Stir the mixture and add dimethyl carbonate (1.5-3.0 equiv).
-
Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 2-5 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water (10-20 mL per gram of indole) to the reaction mixture. The product may precipitate at this stage.
-
If the product precipitates, filter the solid, wash with water and then with heptane. Dry the product under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with TBME (2 x 10-15 mL per gram of indole).
-
Combine the organic layers and wash with water (2 x 10 mL per gram of indole) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Selective N-Methylation of Indoles using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is based on a highly selective method suitable for a wide range of functionalized indoles.[5][6][7]
Materials:
-
Indole substrate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and inert atmosphere inlet (e.g., nitrogen or argon).
-
Heating block or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the indole substrate (1.0 equiv), phenyl trimethylammonium iodide (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add anhydrous toluene (10-20 mL per gram of indole).
-
Heat the heterogeneous mixture to 120 °C in a heating block and stir for 11-23 hours. Monitor the reaction progress by a suitable analytical method.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 2 N HCl until gas evolution ceases (approximately 2 mL).
-
Add deionized water (10 mL per gram of indole) and extract the product with ethyl acetate (3 x 10-15 mL per gram of indole).
-
Combine the organic phases, wash once with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated indole.[6]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-methylated indoles.
Catalytic Cycles Comparison
Caption: Simplified comparison of proposed N-methylation catalytic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Methyl 1-Methyl-1H-indole-2-carboxylate in Fragment-Based Drug Discovery
Introduction
Methyl 1-methyl-1H-indole-2-carboxylate is a valuable fragment for use in fragment-based drug discovery (FBDD). Its indole scaffold is a common motif in many biologically active compounds and approved drugs, making it a privileged structure for library design. The small size and relatively low complexity of this fragment (Molecular Weight: 189.21 g/mol ) adhere to the "Rule of Three," a guiding principle in FBDD, making it an excellent starting point for the development of more potent and selective inhibitors. This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, targeting researchers in drug discovery and development.
The indole ring system can participate in a variety of interactions with protein targets, including hydrogen bonding, hydrophobic interactions, and π-stacking. This versatility allows it to bind to a wide range of protein classes. In FBDD, this fragment can serve as an anchor point, with subsequent chemical modifications at various positions of the indole ring and the methyl ester to improve binding affinity and selectivity. Successful examples of FBDD campaigns have utilized indole-based fragments to develop potent inhibitors for targets such as Matrix Metalloproteinase-13 (MMP-13) and the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2]
Target Identification and Rationale
Mcl-1: An Anti-Apoptotic Target
Myeloid Cell Leukemia-1 (Mcl-1) is a member of the Bcl-2 family of proteins that inhibits apoptosis, a process of programmed cell death.[2] Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor survival and resistance to chemotherapy.[2] Therefore, inhibiting Mcl-1 is a promising strategy for cancer therapy. Fragment-based screening has successfully identified indole-based scaffolds as binders to the BH3-binding groove of Mcl-1, providing a starting point for the development of potent and selective inhibitors.[2]
MMP-13: A Key Enzyme in Tissue Remodeling
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components, particularly type II collagen.[1] Dysregulation of MMP-13 activity is implicated in various pathological conditions, including osteoarthritis and cancer metastasis.[1] The S1' pocket of MMP-13 has been a key target for inhibitor design. Virtual and fragment-based screening have identified indole-based fragments that bind to this pocket, offering a novel interaction pattern for developing selective MMP-13 inhibitors.[1]
Data Presentation: Quantitative Analysis of Indole-Based Fragments
The following table summarizes the binding affinities and ligand efficiencies of various indole-based fragments and their elaborated compounds against Mcl-1 and MMP-13. This data is crucial for structure-activity relationship (SAR) studies and for guiding the optimization process.
| Fragment/Compound ID | Target | Assay | Kd (μM) | Ki (μM) | IC50 (μM) | Ligand Efficiency (LE) | Reference |
| Indole Fragment 1 | Mcl-1 | NMR | >500 | - | - | - | [2] |
| Tricyclic Indole 2 | Mcl-1 | FPA | - | 35 | - | 0.28 | [2] |
| Optimized Indole 1 | Mcl-1 | FPA | - | 0.055 | - | 0.35 | [2] |
| Indole-based Inhibitor | MMP-13 | - | - | - | - | - | [1] |
| Compound 12 | Mcl-1 | FP | - | 0.48 | - | - | [3] |
| Compound 12 | Bcl-2 | FP | - | 3.6 | - | - | [3] |
FPA: Fluorescence Polarization Assay; FP: Fluorescence Polarization
Mandatory Visualization
Fragment-Based Drug Discovery Workflow
References
Troubleshooting & Optimization
Optimization of reaction conditions for N-methylation of indoles.
Welcome to the technical support center for the N-methylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the N-methylation of indoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
Question: My N-methylation reaction shows little to no consumption of the starting indole. What are the possible reasons, and how can I improve the conversion?
Answer: Low conversion in the N-methylation of indoles can stem from several factors related to the reagents and reaction conditions. Here are the primary causes and troubleshooting steps:
-
Insufficient Basicity: The indole N-H is weakly acidic and requires a sufficiently strong base for deprotonation to form the reactive indolide anion. If the base is too weak, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Employ a stronger base. Common and effective bases for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃).[1][2] The choice of base can also be influenced by the solvent and the specific methylating agent used. For instance, Cs₂CO₃ has been identified as a highly effective base when using phenyl trimethylammonium iodide in toluene.[1][3]
-
-
Poor Solubility: The insolubility of the indole substrate, the base, or the methylating agent in the chosen solvent can significantly impede the reaction rate.
-
Inactive Methylating Agent: The methylating agent may have degraded or may not be reactive enough under the chosen conditions.
-
Solution: Verify the quality of your methylating agent. If using a less reactive agent like dimethyl carbonate (DMC), higher temperatures (refluxing in DMF at around 130 °C) may be necessary to achieve a reasonable reaction rate.[2][4] For more sensitive substrates, a more reactive agent like methyl iodide might be considered, though it is more toxic.[2]
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Increase the reaction temperature. For many N-methylation procedures, heating is required to achieve a good yield in a reasonable timeframe. For example, reactions with dimethyl carbonate are often carried out at reflux in DMF.[2][4] Microwave-assisted synthesis can also be a powerful technique to accelerate the reaction.[5][6][7][8]
-
Issue 2: Formation of Byproducts (C-methylation or Bis-N,C-methylation)
Question: I am observing the formation of undesired byproducts, such as C-methylation at the C3 position or bis-methylation. How can I improve the selectivity for N-methylation?
Answer: The formation of byproducts is a common challenge in the methylation of indoles, particularly those with an activated methylene group at the C3 position. Here’s how to enhance N-selectivity:
-
Choice of Methylating Agent and Base: The combination of the methylating agent and base plays a crucial role in selectivity.
-
Solution: Using dimethyl carbonate (DMC) can provide high selectivity for N-methylation.[4] The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, in conjunction with bases like NaOH or KOH, can suppress C-methylation to as low as 3%.[2] Interestingly, TBAB alone has also been shown to be effective in achieving selective N-methylation.[2] A novel method using phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent with Cs₂CO₃ as the base has demonstrated excellent monoselectivity for N-alkylation.[1][9]
-
-
Reaction Conditions: Temperature and reaction time can influence the product distribution.
-
Solution: Carefully control the reaction temperature and time. Monitoring the reaction progress by techniques like HPLC or TLC can help in stopping the reaction once the desired N-methylated product is formed and before significant byproduct formation occurs.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying my N-methylated indole. What are some effective work-up and purification strategies?
Answer: The work-up procedure is critical for obtaining a pure product.
-
Aqueous Work-up: For many reactions, a simple aqueous work-up is sufficient.
-
Solution: After cooling the reaction mixture, the addition of ice-cold water can precipitate the N-methylated product, which can then be collected by filtration.[4] Alternatively, the product can be extracted from the aqueous layer using an organic solvent like tert-butyl methyl ether (TBME) or ethyl acetate. The organic layer is then washed with water and brine, dried, and the solvent is evaporated.[1][4]
-
-
Purification: If the crude product is not pure enough, further purification is necessary.
-
Solution: Column chromatography on silica gel is a standard and effective method for purifying N-methylated indoles from unreacted starting material and byproducts.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are some of the more environmentally friendly ("green") methylating agents I can use for N-methylation of indoles?
A1: Dimethyl carbonate (DMC) is considered a greener alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[2] DMC is less toxic and its byproducts (methanol and carbon dioxide) are less problematic.[10][11] Phenyl trimethylammonium iodide (PhMe₃NI) is another safe, non-toxic, and easy-to-handle solid reagent.[1][9]
Q2: How do electron-donating or electron-withdrawing groups on the indole ring affect the N-methylation reaction?
A2: The electronic nature of the substituents on the indole ring can influence the nucleophilicity of the indole nitrogen and thus the reaction rate.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) generally increase the acidity of the N-H proton, making deprotonation easier. This can lead to faster reaction times. High yields have been reported for the N-methylation of indoles bearing these groups.[11]
-
Electron-donating groups (e.g., -OCH₃) can slightly decrease the acidity of the N-H proton but generally do not hinder the reaction. For instance, 5-methoxyindole can be N-methylated in high yield.[12]
Q3: Can I perform N-methylation on an indole that also has a carboxylic acid group?
A3: Yes, but you need to be aware of potential side reactions. The carboxylic acid group can also be methylated (esterified) under the reaction conditions. The relative rates of N-methylation and O-methylation (esterification) can be influenced by the reaction conditions. In some cases, both N- and O-methylation can occur to give the dimethylated product.[11] Decarboxylation can also be a competing reaction at high temperatures.[12]
Q4: Are there any catalytic methods for the N-methylation of indoles?
A4: Yes, catalytic approaches are being developed to improve the efficiency and sustainability of this reaction. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be used in catalytic amounts.[2] Ionic liquids, such as tributylmethylammonium methylcarbonate, have also been employed as catalysts for the N-methylation of indole with DMC, particularly under microwave or continuous flow conditions.[5] Depending on the catalyst, the reaction mechanism and product distribution can vary. For example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC yields only the N-methylated indole, whereas 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to both N-methylated and N-methoxycarbonylated products.[13]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of Indole-3-acetonitrile
| Methylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | N-methylation Yield (%) | C,N-dimethylation Yield (%) |
| Dimethyl Carbonate | K₂CO₃ | None | DMF | 126 | 30 | 89 | 8 |
| Dimethyl Carbonate | NaOH | 18-crown-6 | DMF | Reflux | 5-6 | 75-80 | ~3 |
| Dimethyl Carbonate | NaOH or KOH | TBAB | DMF | Reflux | 2.5-3 | High | ~3 |
| Dimethyl Carbonate | None | TBAB | DMF | 128 | 10 | 94.4 | 3.1 |
Table 2: N-Methylation of Various Substituted Indoles with Dimethyl Carbonate
| Indole Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Nitroindole | K₂CO₃ | DMF | Reflux | 2-3 | >95 |
| Indole-3-carboxaldehyde | K₂CO₃ | DMF | 130 | 3.5 | 85 |
| Indole-3-propionic acid | K₂CO₃ | DMF | 130 | 5 | (O,N-dimethylated) |
| 5-Methoxyindole | K₂CO₃ | DMF | Reflux | 5 | 97 |
Experimental Protocols
Protocol 1: N-Methylation of Indole-3-carboxaldehyde using Dimethyl Carbonate (DMC) [4]
-
Combine indole-3-carboxaldehyde (3.0 g, 20 mmol), potassium carbonate (1.5 g), and N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask.
-
Add dimethyl carbonate (5.2 mL, 61 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C).
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 3.5 hours.
-
Once the reaction is complete, cool the mixture to approximately 3 °C in an ice bath.
-
Slowly add 60 mL of ice-cold water to the reaction mixture. The product will precipitate as a dark oily suspension.
-
Extract the product with tert-butyl methyl ether (TBME, 60 mL).
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield indole-(1-methyl)-3-carboxaldehyde.
Protocol 2: Monoselective N-Methylation of Indoles using Phenyl Trimethylammonium Iodide (PhMe₃NI) [1]
-
In an 8 mL glass vial equipped with a magnetic stirring bar and a septum screw cap, place the indole starting material (100 mg, 1 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (Cs₂CO₃, 2 equiv).
-
Add toluene as the solvent.
-
Replace the septum screw cap with a closed screw cap.
-
Heat the inhomogeneous reaction mixture to 120 °C in a heating block for 11-23 hours.
-
After cooling to room temperature, add 2 N HCl until gas evolution ceases (approximately 2 mL).
-
Extract the product with ethyl acetate (3 x 10-15 mL).
-
Wash the combined organic extracts twice with 2 N HCl (3 mL) and once with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for N-methylation of indoles using dimethyl carbonate.
Caption: Troubleshooting flowchart for low conversion in N-methylation of indoles.
References
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36226K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 12. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 13. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Methylated Indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-methylated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-methylation of indoles?
A1: Researchers often face several challenges during the N-methylation of indoles, including:
-
Toxicity of Reagents: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic.[1][2][3]
-
Selectivity: Achieving selective N-methylation over C-methylation, especially at the C3 position, can be difficult.[4]
-
Over-methylation: The formation of undesired bis-methylated products can occur, particularly with highly reactive methylating agents.[1][2]
-
Harsh Reaction Conditions: Many methods require high temperatures, harsh bases, or prolonged reaction times.[3][5]
-
Functional Group Tolerance: The presence of sensitive functional groups on the indole ring can lead to side reactions or decomposition.[1][2]
-
Safety and Handling: The volatility and toxicity of some reagents necessitate special handling procedures and equipment.[3]
Q2: What are the key considerations when choosing a methylating agent?
A2: The choice of methylating agent is critical and depends on several factors:
-
Safety and Toxicity: For late-stage functionalization in drug discovery, using safer, non-toxic reagents is paramount.[1][2][6] Phenyl trimethylammonium iodide (PhMe₃NI) and dimethyl carbonate (DMC) are presented as safer alternatives to traditional reagents.[1][3][6]
-
Reactivity and Selectivity: The reactivity of the agent will influence the reaction conditions and the potential for side reactions. Less reactive agents like DMC may require more forcing conditions but can offer better selectivity.[3][5]
-
Substrate Scope and Functional Group Tolerance: The chosen reagent should be compatible with the functional groups present on your indole substrate.[1][2]
-
Ease of Handling and Work-up: Reagents that are solids and do not require anhydrous conditions or storage in a glovebox can simplify the experimental setup.[1][2]
Q3: How can I improve the selectivity of N-methylation over C-methylation?
A3: Improving N-selectivity can be achieved by:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For example, using cesium carbonate (Cs₂CO₃) as a mild base in toluene has been shown to be effective for selective N-methylation.[1][6]
-
Nature of the Methylating Agent: Sterically hindered methylating agents may favor N-methylation.
-
Reaction Conditions: Optimizing the temperature and reaction time can help minimize side reactions.
Q4: What are some of the safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
A4: Several safer and more environmentally friendly methylating agents have been developed:
-
Phenyl trimethylammonium iodide (PhMe₃NI): This is a non-toxic, easy-to-handle solid reagent that provides excellent monoselectivity for N-methylation.[1][2][6]
-
Dimethyl Carbonate (DMC): DMC is an environmentally safe, non-toxic, and biodegradable methylating agent.[3][4][5]
-
Methyl Trifluoroacetate (MTFA): This reagent can be used for methylation under mild conditions with good functional group tolerance.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of N-methylated product | - Ineffective base- Low reaction temperature- Insufficient reaction time- Poor quality of reagents or solvent | - Optimize the base. Cs₂CO₃ has been found to be highly effective in some protocols.[1][6]- Increase the reaction temperature. Some methods require heating up to 120 °C or reflux.[3][6]- Extend the reaction time. Monitor the reaction progress by TLC or HPLC.[5]- Ensure reagents are pure and solvents are dry if required by the protocol. |
| Formation of C-methylated byproducts | - Highly reactive methylating agent- Inappropriate choice of base or solvent | - Switch to a less reactive or more sterically hindered methylating agent.- Screen different base and solvent combinations to favor N-methylation. |
| Over-methylation (di-methylation) | - Highly reactive methylating agent- Excess of methylating agent | - Use a monoselective methylating agent like PhMe₃NI.[1][2][6]- Carefully control the stoichiometry of the methylating agent. |
| Decomposition of starting material | - Harsh reaction conditions (high temperature or strong base)- Presence of sensitive functional groups | - Use a milder base and lower the reaction temperature.- Choose a methylating agent and conditions known to be tolerant of the specific functional groups on your substrate.[1][2] |
| Complex mixture of products | - Competing N- and O-methylation (e.g., with indole carboxylic acids)- Side reactions with functional groups on the indole | - For substrates with carboxylic acid groups, both N- and O-methylation can occur. It may be necessary to protect the carboxylic acid or optimize conditions to favor one over the other.[5][8]- For substrates like gramine or tryptamine, complex mixtures can result with certain methods.[5] A careful selection of the N-methylation protocol is crucial. |
Experimental Protocols
Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is based on a safe and monoselective method with high functional group tolerance.[1][2][6]
Materials:
-
Indole substrate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon gas
-
8 mL glass vial with a magnetic stirring bar and a septum screw cap
-
Standard work-up and purification reagents (EtOAc, 2N HCl, brine, Na₂SO₄, silica gel)
Procedure:
-
To an 8 mL glass vial, add the indole starting material (1 equiv), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2 equiv).
-
Equip the vial with a magnetic stirring bar and a septum screw cap.
-
Evacuate the vial and backfill with argon three times via a cannula.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.23 M.
-
Repeat the evacuation and backfilling cycles under vigorous stirring.
-
Replace the septum screw cap with a closed screw cap.
-
Heat the inhomogeneous reaction mixture to 120 °C in a heating block for 11-23 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Add 2 N HCl until gas evolution ceases.
-
Extract the product three times with EtOAc.
-
Wash the combined organic extracts twice with 2 N HCl and once with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)
This protocol utilizes an environmentally friendly and less toxic methylating agent.[3][5]
Materials:
-
Indole substrate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (water, tert-butyl methyl ether (TBME))
Procedure:
-
In a round-bottom flask, combine the indole substrate (1 equiv), K₂CO₃ (approx. 0.7 equiv), and DMF.
-
Add dimethyl carbonate (DMC) (approx. 3 equiv).
-
Heat the reaction mixture to reflux (around 130 °C).
-
Monitor the reaction by HPLC or TLC until completion (typically 2-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature or below (e.g., 3 °C).
-
Slowly add ice-cold water to precipitate the product or prepare for extraction.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, extract the product with a suitable solvent like TBME.
-
Wash the organic layer with water.
-
Evaporate the solvent under reduced pressure to isolate the product.
-
Quantitative Data Summary
Table 1: Comparison of Yields for N-Methylation of Various Indoles
| Substrate | Method | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | 1 | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 16-24 | 99 | [2] |
| 5-Bromoindole | 1 | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 16-24 | 98 | [2] |
| 5-Nitroindole | 1 | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 16-24 | 95 | [2] |
| Indole-3-carbaldehyde | 1 | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 16-24 | 85 | [2] |
| Melatonin | 1 | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 16-24 | 88 | [1] |
| 6-Nitroindole | 2 | DMC | K₂CO₃ | DMF | Reflux | 2-3 | >95 | [5] |
| Indole-3-carboxaldehyde | 2 | DMC | K₂CO₃ | DMF | Reflux | 3.5 | 85 | [3] |
| 5-Methoxyindole | 2 | DMC | K₂CO₃ | DMF | Reflux | 5 | 97 | [5] |
Visualizations
Caption: Workflow for N-methylation using PhMe₃NI.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Technical Support Center: Methylation of Indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of methylating indole-2-carboxylates. Our focus is on identifying and mitigating common side reactions to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the methylation of indole-2-carboxylates?
A1: The primary side reactions encountered are:
-
O-methylation: Methylation of the carboxylate group to form a methyl ester. This is a significant competing reaction, especially when starting with indole-2-carboxylic acid.
-
C3-methylation: Methylation at the C3 position of the indole ring, which is also nucleophilic.
-
Decarboxylation: Loss of the carboxyl group, particularly at elevated temperatures, which can be followed by methylation at other positions.[1][2]
-
Over-methylation: In some cases, methylation can occur at both the nitrogen and the carboxylate group, leading to a dimethylated product.
Q2: Which methylating agent is best for my reaction?
A2: The choice of methylating agent depends on factors such as desired selectivity, reaction scale, and safety considerations.
-
Dimethyl sulfate (DMS) and Methyl Iodide (MeI): These are highly reactive and effective for N-methylation but are also toxic and require careful handling.[3] They can sometimes lead to over-methylation.
-
Dimethyl carbonate (DMC): A greener and less toxic alternative to DMS and MeI.[3] It can provide high yields of N-methylated products, but may require higher temperatures, which can increase the risk of decarboxylation.[1][4]
Q3: How can I favor N-methylation over O-methylation of indole-2-carboxylic acid?
A3: To favor N-methylation, you can:
-
Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., ethyl or methyl ester) before performing the N-methylation. The ester can then be hydrolyzed post-methylation if the carboxylic acid is the desired final product.
-
Use a strong base: A strong base like sodium hydride (NaH) will preferentially deprotonate the indole nitrogen, increasing its nucleophilicity for the reaction with the methylating agent.
Q4: What conditions can lead to decarboxylation of my indole-2-carboxylate?
A4: High reaction temperatures are the primary cause of decarboxylation. For instance, heating indole-3-carboxylic acid at 128°C has been shown to cause significant decarboxylation.[4] To avoid this, it is recommended to run the methylation reaction at the lowest effective temperature and to monitor the reaction progress closely.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of N-methylated product with significant starting material remaining. | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Short reaction time. 4. Poor quality of reagents or solvent. | 1. Use a stronger base such as sodium hydride (NaH). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC or LC-MS. 4. Ensure all reagents are pure and solvents are anhydrous. |
| A mixture of N-methylated and O-methylated products is observed. | The carboxylate group is competing with the indole nitrogen for the methylating agent. | 1. If starting with the carboxylic acid, convert it to an ester prior to N-methylation. 2. Use a strong, non-nucleophilic base to selectively deprotonate the indole nitrogen. |
| The major product is the C3-methylated isomer. | The C3 position of the indole is more nucleophilic under the reaction conditions. | 1. Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF) to generate the indole anion, which favors N-alkylation. 2. Consider using a protecting group on the indole nitrogen if C3-methylation is desired, and then deprotecting after the reaction. |
| Significant amount of decarboxylated by-product is formed. | The reaction temperature is too high. | 1. Reduce the reaction temperature. 2. Use a more reactive methylating agent that allows for lower reaction temperatures (e.g., methyl iodide instead of dimethyl carbonate). 3. Minimize reaction time. |
| A mixture of mono- and di-methylated (N and O) products is observed. | The reaction conditions are too harsh, leading to methylation at both sites. | 1. Reduce the amount of methylating agent used (closer to 1 equivalent). 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the desired mono-methylated product is formed. |
Data on Side Product Formation
The following table summarizes qualitative and quantitative data on side product formation during the methylation of indole carboxylic acid derivatives under various conditions. Note that much of the detailed quantitative data available is for indole-3-carboxylic acid, which serves as a close model for the reactivity of indole-2-carboxylic acid.
| Starting Material | Methylating Agent | Base/Solvent | Temperature | Desired Product | Side Product(s) & Yield | Reference(s) |
| Indole-3-propionic acid | Dimethyl carbonate | K₂CO₃ / DMF | Reflux | O,N-dimethylated product | 30% O-methylated product after 4h. The O,N-dimethylated product yield increased to 93% after another 4h. | [4] |
| Indole-3-carboxylic acid | Dimethyl carbonate | K₂CO₃ / DMF | 128°C | O,N-dimethylated product | 45% N-methylindole (from decarboxylation). 50% O,N-dimethylated product. | [4] |
| Ethyl indole-2-carboxylate | Various alkylating agents | aq. KOH / Acetone | 20°C | N-alkylated esters | High yields of N-alkylation were achieved. | [5] |
| Ethyl indole-2-carboxylate | - | NaOMe / Methanol | - | - | Transesterification to methyl indole-2-carboxylate was the major product. | [5] |
Experimental Protocols
Protocol 1: N-methylation of Ethyl Indole-2-carboxylate using Sodium Hydride and Methyl Iodide
This protocol is designed to favor N-methylation while minimizing O-methylation and decarboxylation.
Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon), add a solution of ethyl indole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-methyl-1H-indole-2-carboxylate.
Protocol 2: "Green" N-methylation using Dimethyl Carbonate
This protocol uses a less toxic methylating agent but may require higher temperatures.
Materials:
-
Ethyl indole-2-carboxylate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine ethyl indole-2-carboxylate (1.0 equivalent), potassium carbonate (2.0 equivalents), and dimethyl carbonate (3.0 equivalents) in DMF.
-
Heat the mixture to reflux (approximately 130°C) and stir for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathways in the Methylation of Indole-2-carboxylic Acid
Caption: Key reaction pathways in the methylation of indole-2-carboxylic acid.
Experimental Workflow for Selective N-Methylation
Caption: A typical workflow for achieving selective N-methylation of indole-2-carboxylic acid.
References
- 1. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 1-methyl-1H-indole-2-carboxylate for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most frequently cited and generally high-yielding method is the N-methylation of methyl 1H-indole-2-carboxylate. This typically involves reacting the starting indole with a methylating agent in the presence of a base. A common protocol uses dimethyl sulphate and potassium carbonate in acetone.[1] Alternative modern methods utilize quaternary ammonium salts as methylating agents, which can also provide high yields under mild conditions.[2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative is the Fischer indole synthesis. This method can be used to construct the indole ring from N-methylphenylhydrazone and a pyruvate derivative. However, historical attempts at this specific cyclization have reported very low yields, making it a less common approach compared to the N-methylation of a pre-formed indole ester.[3]
Q3: What are the critical parameters to control for a successful N-methylation reaction?
A3: Key parameters include the choice of base, solvent, temperature, and the purity of the starting materials. The solvent should be dry to prevent side reactions. The base should be strong enough to deprotonate the indole nitrogen but not so strong as to cause decomposition. Reaction temperature and time are also crucial and should be optimized for the specific reagents used.
Q4: Can I use a different methylating agent besides dimethyl sulphate?
A4: Yes, other methylating agents can be used. For instance, methyl iodide is a common alternative. More recent methods have demonstrated the successful use of quaternary ammonium salts, such as PhMe₃NI, which can offer advantages in terms of handling and reaction conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the indole nitrogen. 2. Inactive methylating agent. 3. Insufficient reaction time or temperature. 4. Presence of moisture in the reaction. | 1. Use a stronger base or increase the stoichiometry of the current base. Ensure the base is fresh and properly handled. 2. Use a fresh bottle of the methylating agent. 3. Monitor the reaction by TLC and consider increasing the reaction time or temperature. A 24-hour reflux is reported in some protocols.[1] 4. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Formation of Multiple Products (Double Alkylation, Side Reactions) | 1. The reaction conditions are too harsh, leading to decomposition or side reactions.[4] 2. The chosen base is reacting with the solvent or starting material in an unintended way (e.g., transesterification if using an alkoxide base with an alcohol solvent).[5] | 1. Attempt the reaction at a lower temperature or for a shorter duration. Consider using a milder base. 2. If using an alcohol as a solvent, ensure the alkoxide base corresponds to the alcohol (e.g., sodium methoxide with methanol). Alternatively, switch to a non-reactive solvent like acetone or DMF.[1][6] |
| Difficulty in Product Purification | 1. The crude product contains unreacted starting materials. 2. The presence of closely related byproducts. | 1. Ensure the reaction has gone to completion using TLC analysis before workup. 2. Utilize column chromatography on silica gel for purification. A solvent system such as 5% v/v methanolic ammonia in dichloromethane has been reported to be effective.[1] |
| Starting Material is Recovered Unchanged | 1. The base is not strong enough to deprotonate the indole nitrogen. 2. The reaction temperature is too low. | 1. Switch to a stronger base (e.g., sodium hydride). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
Experimental Protocols
Protocol 1: N-methylation using Dimethyl Sulphate
This protocol is adapted from a standard procedure for the N-methylation of methyl 1H-indole-2-carboxylate.[1]
Materials:
-
Methyl 1H-indole-2-carboxylate
-
Dimethyl sulphate
-
Potassium carbonate (anhydrous)
-
Dry acetone
-
5% Ammonia solution
-
Dichloromethane
-
Water
Procedure:
-
A suspension of methyl 1H-indole-2-carboxylate (1 equivalent), potassium carbonate (3.5 equivalents), and dimethyl sulphate (2.7 equivalents) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is stirred and heated under reflux for 24 hours.
-
After cooling to room temperature, a 5% ammonia solution is added, and the mixture is stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the crude this compound.
-
Purification can be achieved by column chromatography on silica gel.
Visualizations
Experimental Workflow for N-methylation
Caption: N-methylation Experimental Workflow.
Troubleshooting Logic for Low Yield
References
- 1. prepchem.com [prepchem.com]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Polar Indole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common hurdles associated with the purification of polar indole derivatives. Below you will find troubleshooting guides and frequently asked questions to help you resolve specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar indole derivatives, offering potential causes and solutions.
| Problem | Possible Causes | Solutions |
| Poor Chromatographic Separation | - Peak Tailing: Strong interactions between polar functional groups (especially amines) and acidic silanol groups on the silica surface can cause significant peak tailing.[1] - Co-elution with Impurities: The high polarity of the target compound can lead to it eluting with other polar impurities.[1] - Compound Eluting in the Void Volume (Reverse-Phase): Highly polar compounds have weak interactions with non-polar stationary phases like C18, causing them to elute with the solvent front. - Compound Stuck on Column (Normal-Phase): Very polar compounds may bind irreversibly to the polar stationary phase. | - For Peak Tailing: - Use a high-purity, end-capped column to reduce the number of residual silanol groups.[1] - Add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to saturate the active silanol sites.[1] - Adjust the mobile phase pH with a buffer to ensure the analyte is in a single ionic form.[1] - For Co-elution: - Optimize the gradient by making it shallower to improve resolution. - Try a different stationary phase with different selectivity (e.g., switch from C18 to a phenyl-hexyl column). - For Poor Retention in RP-HPLC: - Switch to a more suitable chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC). - Use a highly aqueous mobile phase with a polar-embedded or "aqua" column. - For ionizable indoles, add an ion-pairing reagent to the mobile phase (note: may not be MS-compatible). - For Compounds Stuck on NP Column: - Drastically increase the polarity of the eluent (e.g., add methanol).[2] - Consider switching to reverse-phase chromatography. |
| Low Recovery of Purified Compound | - Irreversible Adsorption: The compound may be permanently sticking to the stationary phase.[1] - Degradation on the Column: The indole nucleus can be sensitive to the acidic nature of standard silica gel.[1] - Dilute Fractions: The compound may be eluting in very dilute fractions that are difficult to detect.[1][2] | - Address Degradation: - Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of base (e.g., TEA). - Use a neutral stationary phase like alumina. - Consider reverse-phase chromatography where the mobile phase can be buffered to a neutral pH. - Address Detection: - Concentrate the collected fractions before analysis (e.g., by TLC or HPLC).[1][2] - Perform a mass balance to determine where the compound is being lost.[1] |
| Compound Degradation During Purification | - Acid Sensitivity: The indole nucleus can be unstable in the presence of acidic silica gel.[1] | - Test for Stability: Check your compound's stability on a silica TLC plate before running a column.[2] - Use Alternative Stationary Phases: Employ less acidic stationary phases like alumina or Florisil. - Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine to your mobile phase.[3] |
| Crystallization Issues | - Compound Oiling Out: The solvent may be too nonpolar, the solution could be supersaturated, or impurities may be inhibiting crystal formation.[1] - No Crystals Form Upon Cooling: The compound may be too soluble in the chosen solvent, or the solution may not be concentrated enough.[1] - Low Yield from Recrystallization: The compound may have significant solubility even in the cold solvent.[1] | - For Oiling Out: - Try a more polar solvent or a solvent mixture.[1] - Scratch the inside of the flask with a glass rod to induce nucleation.[1] - Add a seed crystal of the pure compound.[1] - For No Crystal Formation: - Concentrate the solution by slowly evaporating the solvent.[1] - Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent) dropwise.[1] - Cool the solution to a lower temperature.[1] - For Low Recrystallization Yield: - Use a minimal amount of hot solvent for dissolution.[1] - Cool the solution for a longer period and at a lower temperature.[1] |
Purification Data Summary
The following table provides typical recovery and purity data for various purification techniques applied to polar indole derivatives. These values are illustrative and can vary significantly based on the specific compound and experimental conditions.
| Purification Technique | Compound Type | Typical Purity | Typical Recovery |
| Normal-Phase Chromatography | Hydroxylated Indole Derivative | >95% | 60-85% |
| Reverse-Phase HPLC | Amino Indole Derivative | >98% | 70-90% |
| HILIC | Highly Polar, Zwitterionic Indole | >99% | 85-95% |
| Recrystallization | Indole-3-Carboxylic Acid | >99% | 50-80% |
| Liquid-Liquid Extraction | Indole from Wash Oil | ~63.5% (extraction efficiency) | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole derivatives?
The main difficulties arise from a combination of factors:
-
High Polarity: The presence of functional groups like hydroxyls, carboxylic acids, and amines makes the indole scaffold highly polar. This can lead to poor retention on reverse-phase columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Low Solubility: These derivatives often have poor solubility in common organic solvents used for normal-phase chromatography, which complicates sample loading.[1]
-
Instability: The indole ring can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can cause low recovery and the formation of artifacts.[1]
-
Peak Tailing: Strong interactions between basic indole derivatives and acidic silanol groups on the silica surface can lead to significant peak tailing, resulting in poor separation.[1]
Q2: Which chromatographic technique is best for my polar indole derivative?
The choice of technique depends on the specific properties of your compound:
-
Reverse-Phase (RP) HPLC: Suitable for many polar indole derivatives. Modern "polar-embedded" or "aqua" columns are designed to be stable in highly aqueous mobile phases and can retain polar analytes more effectively.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar compounds that show little to no retention on traditional reverse-phase columns. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1]
-
Normal-Phase Chromatography: Can be used, but may require deactivating the silica gel with a base like triethylamine for basic indole derivatives to prevent degradation and peak tailing.[1]
-
Ion-Exchange Chromatography (IEC): Particularly useful for charged or zwitterionic indole derivatives, such as tryptophan and its analogs.[1]
Q3: How can I improve the peak shape and reduce tailing for my basic indole derivative?
Peak tailing with basic compounds on silica gel is a common issue caused by strong interactions with acidic silanol groups.[1] To mitigate this:
-
Use a high-purity, end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.[1]
-
Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[1]
-
Adjust the mobile phase pH: Using a buffer to control the pH can ensure your compound is in a single ionic state, leading to sharper peaks.[1]
Q4: My indole derivative is colorless. How can I visualize it during purification?
Several methods can be used to visualize colorless indole derivatives on a TLC plate:
-
UV Light: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[4]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[4]
-
Chemical Stains:
Experimental Protocols
1. General Protocol for Normal-Phase Column Chromatography of a Moderately Polar Indole Derivative
This protocol is a starting point for the purification of a hydroxylated indole derivative.
-
Stationary Phase: High-purity silica gel (230-400 mesh).
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Mobile Phase and Elution:
-
A common starting point is a gradient of ethyl acetate in hexanes. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.
-
Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase throughout the run.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
2. General Protocol for Recrystallization of a Polar Indole Derivative
This protocol is a general guideline for purifying a solid polar indole derivative.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and with heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Indole Compounds in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor indole compound solubility in biological assays.
Troubleshooting Guide
Issue 1: My indole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
Question: What is causing my indole compound to precipitate out of solution during my experiment?
Answer: This is a common issue for compounds with low aqueous solubility.[1] While Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, adding the DMSO stock to an aqueous buffer significantly changes the solvent environment to be more polar.[1][2] If the final concentration of your indole compound in this mixed aqueous solution exceeds its solubility limit, it will precipitate.[1] This is influenced by the final DMSO concentration, the compound's intrinsic aqueous solubility, temperature, and the pH of the buffer.[1]
Solutions:
-
Determine the kinetic solubility: This will help you understand the solubility limit of your compound under your specific assay conditions. Ensure that the concentrations used in your experiments are below this limit.[1]
-
Optimize the final DMSO concentration: Prepare a more concentrated DMSO stock of your compound. This allows you to add a smaller volume to your assay wells, thereby reducing the final DMSO concentration.[1] For many cell-based assays, it is recommended to keep the final DMSO concentration below 0.1% to avoid toxicity.[3]
-
Employ a solubilization strategy: If reducing the DMSO concentration is not feasible, consider using co-solvents, pH adjustment, cyclodextrins, or nanoparticle formulations to enhance solubility.
Issue 2: My assay results are inconsistent and not reproducible.
Question: Could the poor solubility of my indole compound be the cause of my inconsistent assay results?
Answer: Yes, poor solubility is a significant contributor to variable data in biological assays.[4][5] If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than intended, leading to underestimated activity and inaccurate structure-activity relationships (SAR).[4][5] Compound precipitation can also interfere with assay detection methods, particularly those that are light-based.
Solutions:
-
Visually inspect for precipitation: Before running your assay, visually inspect the assay plate for any signs of precipitation after the addition of your compound.
-
Measure compound concentration under assay conditions: Determine the concentration of your compound in the final assay buffer to confirm that it is fully solubilized.[4]
-
Implement a solubilization strategy: Consistently apply a suitable solubilization method to ensure your compound remains in solution throughout the experiment.
Frequently Asked Questions (FAQs)
Solvent and Co-solvent Selection
Question: What are the best practices for using DMSO with indole compounds?
Answer: DMSO is a widely used solvent in drug discovery due to its ability to dissolve a broad range of compounds.[2] When using DMSO:
-
Ensure your indole compound is fully dissolved in the initial DMSO stock. Some compounds may have limited solubility even in 100% DMSO.[4]
-
Store DMSO stock solutions appropriately. For long-term storage, it's recommended to store aliquots at -80°C in tightly sealed containers to prevent water absorption and degradation.[3]
-
Be mindful of the final DMSO concentration in your assay. High concentrations can be toxic to cells and may interfere with the assay itself.[4] It is crucial to keep the solvent concentration constant across serial dilutions.[6]
Question: What are some common co-solvents I can use to improve the solubility of my indole compound?
Answer: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[7][8] The choice of co-solvent will depend on the specific indole compound and the tolerance of the biological assay.
| Co-solvent | Typical Final Concentration in Cell-Based Assays | Notes |
| Dimethyl sulfoxide (DMSO) | < 0.1% - 1% | Widely used, but can have cellular effects at higher concentrations.[3][4][6] |
| Ethanol | < 1% | Can be effective, but volatility can be a concern.[3][4] |
| Polyethylene Glycol (PEG 300/400) | < 1% | Generally well-tolerated by cells.[1][3] |
| Propylene Glycol (PG) | Variable | Often used in formulations for in vivo studies. |
| N-methyl-2-pyrrolidone (NMP) | Variable | A strong solvent, but potential for higher toxicity.[7] |
| Dimethylacetamide (DMA) | Variable | Similar to NMP in its solvent properties and potential toxicity.[7] |
Formulation Strategies
Question: How can I use pH adjustment to improve the solubility of my indole compound?
Answer: For ionizable indole compounds, adjusting the pH of the assay buffer can significantly increase solubility.[3] For example, if your indole derivative has an acidic functional group (like a carboxylic acid), increasing the pH to deprotonate the group will enhance its water solubility. Conversely, for basic indole derivatives, decreasing the pH can have a similar effect.[3] It is important to ensure the chosen pH is compatible with your biological assay.
Question: What are cyclodextrins and how can they help with indole solubility?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like indole compounds, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.[7]
Question: Can nanoparticle formulations be used to deliver poorly soluble indole compounds in biological assays?
Answer: Yes, encapsulating indole compounds into nanoparticles is a promising strategy to improve their solubility and delivery in biological systems.[11][12] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate hydrophobic compounds and provide for their sustained release.[13] This approach can protect the compound from degradation and improve its bioavailability.[11][12]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To determine the highest concentration of an indole compound that remains in solution under specific aqueous assay conditions after being introduced from a DMSO stock.[1]
Materials:
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Indole compound
-
DMSO
-
Aqueous assay buffer (e.g., PBS, cell culture media)
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution of the indole compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate. Include a DMSO-only control.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous assay buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.[1]
-
Seal the plate and shake for a defined period (e.g., 2 hours) at room temperature.[1]
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the DMSO-only control.[1] Alternatively, the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of an indole compound with a cyclodextrin to enhance its aqueous solubility.[1]
Materials:
-
Indole compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (optional)
Procedure (Kneading Method):
-
Accurately weigh the indole compound and the cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).
-
Place the powders in a mortar.
-
Add a small amount of a water-alcohol mixture to create a paste.
-
Knead the paste thoroughly for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a fine powder.
Procedure (Co-evaporation Method):
-
Dissolve the indole compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Dissolve the cyclodextrin in deionized water.
-
Add the organic solution of the indole compound to the aqueous cyclodextrin solution with continuous stirring.
-
Continue stirring for a defined period (e.g., 24 hours) to allow for complex formation.
-
Evaporate the solvent under reduced pressure to obtain the solid inclusion complex.
Visualizations
Caption: A decision-making workflow for addressing poor indole compound solubility.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical indole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. humapub.com [humapub.com]
- 10. mdpi.com [mdpi.com]
- 11. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Selective N-Methylation of Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of indoles, specifically the prevention of undesired C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the common methylating agents for indoles, and what are their drawbacks?
A1: Traditional methylating agents like methyl iodide and dimethyl sulfate are commonly used for N-methylation of indoles.[1][2] However, they are often toxic, carcinogenic, and volatile, posing safety and environmental concerns, especially for large-scale production.[1][2][3] These reagents can also lead to overalkylation and lack of selectivity, resulting in the formation of C-alkylated byproducts.[4]
Q2: Are there safer and more selective alternatives to traditional methylating agents?
A2: Yes, several safer and more selective methylating agents have been developed. Dimethyl carbonate (DMC) is an environmentally friendly and less toxic option that can provide high yields and selectivity for N-methylation.[1] Phenyl trimethylammonium iodide (PhMe3NI) is another safe, non-toxic, and easy-to-handle solid reagent that offers excellent monoselectivity for N-methylation of indoles.[3][5][6][7]
Q3: What factors influence the selectivity between N-methylation and C-alkylation of indoles?
A3: The selectivity between N-methylation and C-alkylation is influenced by several factors, including the choice of methylating agent, base, solvent, and reaction temperature. The electronic properties of the indole ring also play a crucial role; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, making alkylation more challenging.[8]
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of C-alkylated byproduct.
This is a common issue arising from the comparable nucleophilicity of the N1 and C3 positions of the indole ring.
Possible Causes & Solutions:
-
Harsh Methylating Agent: Reagents like methyl iodide can be too reactive, leading to poor selectivity.
-
Inappropriate Base: The choice of base can significantly impact selectivity.
-
Solvent Effects: The solvent can influence the dissociation of the indole N-H bond and the reactivity of the resulting anion.
-
Phase Transfer Catalyst: For reactions with DMC, the addition of a phase transfer catalyst (PTC) can enhance N-selectivity.
Problem 2: The yield of my N-methylated product is low.
Low yields can be attributed to incomplete reaction, substrate decomposition, or competing side reactions.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Sub-optimal Base: The base may not be strong enough to deprotonate the indole nitrogen effectively.
-
Solution: While stronger bases might increase conversion, they can also lead to more side products. A careful screening of bases is recommended. For PhMe3NI, Cs2CO3 was found to be superior to other bases like KOH, NaOH, and LiOH·H2O.[3]
-
-
Deactivated Substrate: Indoles with electron-withdrawing groups can be less reactive.
-
Solution: For such substrates, more forcing conditions like higher temperatures or longer reaction times may be necessary.[8]
-
Data Presentation
Table 1: Comparison of Methylating Agents for N-Methylation of Indoles
| Methylating Agent | Typical Base | Typical Solvent | Key Advantages | Key Disadvantages |
| Dimethyl Carbonate (DMC) | K2CO3, NaOH, KOH | DMF | Environmentally friendly, low toxicity, suitable for large-scale production.[1] | Can require higher temperatures and longer reaction times; may lead to C-alkylation without a PTC.[1][9] |
| Phenyl Trimethylammonium Iodide (PhMe3NI) | Cs2CO3 | Toluene | Safe, non-toxic, easy to handle, excellent monoselectivity for N-methylation.[3][5][6][7] | Requires elevated temperatures.[5] |
| Methyl Iodide (MeI) | NaH, KOH | DMF, DMSO | High reactivity. | Toxic, carcinogenic, volatile, can lead to overalkylation and poor selectivity.[1][2][4] |
| Dimethyl Sulfate (DMS) | NaH, NaOH, KOH | DMF | High reactivity. | Highly toxic, can cause waste disposal problems.[1] |
Table 2: N-methylation of 3-Indolylacetonitrile with Dimethyl Carbonate (DMC)
| Base | Catalyst | N-methylated Product (%) | N,C-dimethylated Product (%) |
| K2CO3 | None | 89 | 8 |
| NaOH | 18-crown-6 | 75-80 | ~3 |
| NaOH or KOH | TBAB | Not specified | ~3 |
| None | TBAB | Not specified | Not specified |
| (Data sourced from Jiang et al., A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate)[1] |
Experimental Protocols
Protocol 1: Selective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe3NI) [5]
-
Materials: Indole substrate, Phenyl trimethylammonium iodide (PhMe3NI, 2.5 equiv), Cesium carbonate (Cs2CO3, 2 equiv), Toluene (0.23 M).
-
Procedure: a. In an 8 mL glass vial equipped with a magnetic stirring bar and a septum screw cap, combine the indole substrate (1 equiv), PhMe3NI, and Cs2CO3. b. Evacuate the vial and backfill with argon three times via a cannula. c. Add toluene via syringe and repeat the evacuation and backfilling cycles under vigorous stirring. d. Replace the septum screw cap with a closed screw cap. e. Heat the inhomogeneous reaction mixture to 120 °C in a heating block for 11-23 hours.
-
Work-up: a. Cool the reaction to room temperature. b. Add 2 N HCl until gas evolution ceases. c. Extract the product three times with EtOAc. d. Wash the combined organic extracts twice with 2 N HCl and once with brine. e. Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC) [1]
-
Materials: Indole substrate (e.g., Indole-3-carboxaldehyde, 20 mmol), Potassium carbonate (K2CO3, 1.5 g), Dimethylformamide (DMF, 20 mL), Dimethyl carbonate (DMC, 5.2 mL, 61 mmol).
-
Procedure: a. Combine the indole substrate, K2CO3, DMF, and DMC in a suitable flask. b. Heat the mixture to reflux (approximately 130 °C). c. Monitor the reaction until completion (typically 2-3.5 hours).
-
Work-up: a. Cool the reaction mixture to about 3 °C. b. Slowly add ice-cold water (60 mL). c. The product may precipitate or can be extracted with a suitable solvent like tert-butyl methyl ether (TBME). d. Wash the organic layer with water and evaporate the solvent under vacuum to isolate the product.
Visualizations
Caption: Competing N- and C-alkylation pathways in indole methylation.
Caption: Troubleshooting workflow for unexpected C-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Removal of unreacted starting material from indole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted starting materials from indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude indole products?
A1: The most prevalent and effective methods for the purification of indole derivatives are column chromatography, recrystallization, and acid-base extraction.[1][2] Column chromatography is a versatile technique that separates compounds based on their polarity.[2] Recrystallization is an excellent method for obtaining highly pure crystalline indoles, provided the crude product has a relatively high initial purity (>85-90%).[1] Acid-base extraction is particularly useful for removing acidic or basic impurities, such as unreacted anilines or acidic catalysts.[1]
Q2: My indole derivative appears to be degrading on the silica gel column, indicated by streaking and discoloration. What should I do?
A2: Indoles, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine to neutralize the acidic sites.[1]
-
Use an alternative stationary phase: Neutral or basic alumina can be a good substitute for silica gel for acid-sensitive compounds.[1]
-
Work efficiently: Do not let the crude product remain on the column for an extended period.[1]
Q3: How can I remove unreacted aniline or phenylhydrazine from my reaction mixture?
A3: Unreacted aniline or phenylhydrazine can be effectively removed by performing an acidic wash during the workup.[1][3] By washing the organic layer containing your crude product with a dilute acid solution (e.g., 1M HCl), the basic aniline or hydrazine will be protonated to form a water-soluble salt, which will then partition into the aqueous layer.[3] This should be done before chromatographic purification.[1]
Q4: I am having trouble removing unreacted aldehydes or ketones from my Fischer indole synthesis. What do you recommend?
A4: While a standard aqueous workup and column chromatography are the primary methods, if these starting materials persist, consider the following:
-
Aldol Condensation: Under the acidic conditions of the Fischer indole synthesis, aldehydes and ketones with α-hydrogens can undergo self-condensation, which may complicate the impurity profile.[2]
-
Scavenger Resins: Specific scavenger resins can be used to bind to and remove excess aldehydes or ketones from the reaction mixture. This can be a highly effective method that avoids the need for extensive chromatography.[4]
Q5: My purified indole, which was initially a white solid, is turning pink or tan over time. How can I prevent this?
A5: The discoloration of indoles upon storage is typically due to air oxidation.[1] To ensure long-term stability, store your purified indole under an inert atmosphere (nitrogen or argon) in a sealed, amber vial to protect it from light.[1] Refrigeration or freezing can also significantly slow down the degradation process.[1]
Troubleshooting Guides
Problem 1: Difficulty in separating the indole product from a non-polar impurity.
dot ```dot graph Troubleshooting_Nonpolar_Impurity { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Issue: Poor separation of indole\nfrom a non-polar impurity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC_Check [label="Analyze crude mixture by TLC\nusing standard eluent (e.g., Hexane/EtOAc)"]; Adjust_Polarity [label="Decrease eluent polarity\n(increase % of non-polar solvent)"]; Re_TLC [label="Re-run TLC"]; Good_Separation [label="Good separation observed (ΔRf > 0.2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Column_Chromatography [label="Proceed with column chromatography\nusing the optimized eluent system"]; Still_Poor_Separation [label="Separation still poor"]; Change_Solvent [label="Change to a different\nsolvent system (e.g., DCM/Methanol)"]; Recrystallization_Option [label="Consider recrystallization if product is solid"];
Start -> TLC_Check; TLC_Check -> Adjust_Polarity [label="Spots are too high (high Rf)"]; Adjust_Polarity -> Re_TLC; Re_TLC -> Good_Separation [label="Successful"]; Good_Separation -> Column_Chromatography; Re_TLC -> Still_Poor_Separation [label="Unsuccessful"]; Still_Poor_Separation -> Change_Solvent; Change_Solvent -> TLC_Check [label="Re-evaluate"]; Still_Poor_Separation -> Recrystallization_Option; }
Caption: Decision tree for separating compounds with similar Rf values.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Indole Derivatives
| Polarity of Indole Derivative | Stationary Phase | Recommended Eluent System (starting point) | Typical Rf Target |
| Non-polar to Moderately Polar | Silica Gel | Hexane/Ethyl Acetate (9:1 to 1:1) | 0.2 - 0.4 [5] |
| Moderately Polar to Polar | Silica Gel | Dichloromethane/Methanol (99:1 to 9:1) | 0.2 - 0.4 [5] |
| Polar / Water-Soluble | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with optional TFA | Varies |
| Acid-Sensitive | Neutral Alumina | Hexane/Ethyl Acetate | 0.2 - 0.4 |
Table 2: Recrystallization Solvents for Indole Purification
| Indole Derivative Type | Recommended Solvent(s) | Purity Achieved | Yield | Reference |
| Crude Indole from Coal Tar | Methanol/Water (3:2) | >99% | >75% | [6] |
| General Solid Indoles | Ethanol, Methanol, Ethyl Acetate/Hexane | High | Varies | [1] |
| Indole-3-acetic acid | Ethyl acetate | High | - | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
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Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
-
Column Packing: Add a small plug of cotton or glass wool to the bottom of a chromatography column, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly to ensure even packing without air bubbles.
-
Sample Loading: Dissolve the crude indole product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the indole is soluble when hot but sparingly soluble when cold. [1]2. Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Protocol 3: Acid-Base Extraction to Remove Unreacted Aniline
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting periodically. [8]3. Layer Separation: Allow the layers to separate. The aniline hydrochloride salt will be in the aqueous (bottom) layer. Drain and discard the aqueous layer. [8]4. Repeat: Repeat the acidic wash at least two more times to ensure complete removal of the aniline. [8]5. Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
dot
Caption: General experimental workflow for indole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading in Palladium-Catalyzed Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed indole synthesis. Our aim is to address specific experimental challenges to help you optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed indole synthesis, with a focus on optimizing catalyst loading.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed indole synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The palladium catalyst may be inactive or have low activity.
-
Troubleshooting Steps:
-
Use a fresh catalyst: Palladium catalysts, especially those in solution or supported catalysts, can degrade over time.
-
Ensure proper activation: Some palladium precursors require an in-situ reduction from Pd(II) to the active Pd(0) species. Ensure your reaction conditions facilitate this.
-
Consider a different palladium source: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) can significantly impact the reaction. If one is not working, try another.
-
-
-
Sub-optimal Catalyst Loading: The amount of catalyst used is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
-
Troubleshooting Steps:
-
Systematically vary catalyst loading: Perform a series of small-scale reactions with varying catalyst loading (e.g., 0.5, 1, 2, 5 mol%) to identify the optimal concentration.
-
Consult literature for similar substrates: Review published procedures for indole syntheses with structurally similar starting materials to find a recommended catalyst loading range.
-
-
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial for catalyst stability and reactivity.
-
Troubleshooting Steps:
-
Screen different ligands: The electronic and steric properties of the phosphine ligand or N-heterocyclic carbene (NHC) can dramatically affect the outcome.
-
Optimize the base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) can influence the reaction rate and yield.
-
-
-
Reaction Conditions: Temperature and reaction time are key parameters.
-
Troubleshooting Steps:
-
Adjust the temperature: Some reactions require heating to overcome activation barriers, while others may be sensitive to high temperatures, leading to decomposition.
-
Monitor the reaction over time: Use techniques like TLC or LC-MS to track the reaction progress and determine the optimal reaction time.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired indole, but I am also observing significant amounts of side products. How can I improve the selectivity?
Answer: Side product formation often arises from competing reaction pathways.
-
Catalyst Loading: Excess catalyst can sometimes promote undesired side reactions.
-
Troubleshooting Steps:
-
Reduce catalyst loading: Carefully decreasing the amount of palladium catalyst may suppress the formation of byproducts.
-
-
-
Ligand Effects: The ligand can influence the selectivity of the catalytic cycle.
-
Troubleshooting Steps:
-
Choose a more selective ligand: A ligand with different steric or electronic properties might favor the desired reaction pathway.
-
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
-
Issue 3: Catalyst Deactivation
Question: The reaction starts well but then stalls before completion, suggesting catalyst deactivation. What could be causing this and how can I prevent it?
Answer: Catalyst deactivation can occur through various mechanisms, including poisoning and aggregation.[1]
-
Impurities: Impurities in the starting materials, solvent, or from the reaction atmosphere can poison the palladium catalyst.
-
Troubleshooting Steps:
-
Use high-purity reagents and solvents: Ensure all chemicals are of appropriate grade and solvents are properly dried and degassed.
-
Work under an inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation of the catalyst.
-
-
-
Product Inhibition: The indole product or byproducts may coordinate to the palladium center and inhibit its activity.[1]
-
Troubleshooting Steps:
-
Optimize reaction concentration: Running the reaction at a lower concentration might mitigate product inhibition.
-
-
-
Catalyst Agglomeration: At higher temperatures, palladium nanoparticles can agglomerate into less active bulk metal (palladium black).
-
Troubleshooting Steps:
-
Use a stabilizing ligand: A suitable ligand can help to stabilize the palladium nanoparticles and prevent aggregation.
-
Lower the reaction temperature: If possible, reducing the reaction temperature can slow down the agglomeration process.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal palladium catalyst loading for my specific indole synthesis?
A1: The optimal catalyst loading is substrate-dependent and should be determined empirically. A good starting point is typically 1-5 mol%. We recommend running a small-scale screen where you vary the catalyst loading (e.g., 0.5, 1, 2, 5 mol%) while keeping all other parameters constant. Monitor the reaction progress and yield to identify the lowest catalyst loading that provides a good yield in a reasonable timeframe.
Q2: Can I reduce the catalyst loading to make my synthesis more cost-effective and environmentally friendly?
A2: Yes, minimizing catalyst loading is a key goal in green chemistry. To achieve this, consider the following:
-
Highly active catalyst systems: Employing more active palladium precursors or ligands can allow for lower catalyst loadings.
-
Optimization of other parameters: Fine-tuning the temperature, solvent, and base can enhance catalyst turnover and efficiency, thereby allowing for a reduction in catalyst loading.
Q3: What is the role of the ligand in optimizing the catalyst performance?
A3: Ligands play a critical role by:
-
Stabilizing the palladium catalyst: They prevent the aggregation of palladium nanoparticles into inactive palladium black.
-
Modulating reactivity and selectivity: The electronic and steric properties of the ligand influence the catalyst's reactivity and can control the regioselectivity of the reaction.
-
Facilitating key steps in the catalytic cycle: Ligands are involved in crucial steps like oxidative addition and reductive elimination.
Q4: When should I use a supported palladium catalyst like Pd/C?
A4: Supported catalysts like palladium on carbon (Pd/C) are often used for their ease of separation from the reaction mixture (filtration) and potential for recycling. They can be a good choice for certain reactions, such as the Larock indole synthesis, where an optimized protocol using 3.0 mol% of 10% Pd/C has been reported.[2]
Data Presentation
The following tables summarize the effect of varying catalyst and ligand concentrations on the yield of palladium-catalyzed indole syntheses.
Table 1: Optimization of Catalyst and Ligand Loading in an Intramolecular Heck Reaction for Indole Synthesis [3]
| Entry | Pd Catalyst (mol%) | Ligand | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | 4 | K₂CO₃ (2) | 90 | 24 | 38 |
| 2 | PdCl₂(PCy₃)₂ (2) | - | - | K₂CO₃ (2) | 90 | 24 | 73 |
| 3 | PdCl₂(PCy₃)₂ (4) | - | - | K₂CO₃ (4) | 90 | 24 | 84 |
| 4 | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ | 4 | K₂CO₃ (4) | 90 | 24 | ~100 |
Reaction conditions: 2-iodo-N-allyl-aniline as substrate in DMF.[3]
Table 2: Effect of Palladium Catalyst Loading on the C-2 Arylation of N-Methylindole [4]
| Entry | Pd(OAc)₂ (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2 | P(o-tol)₃ | CsOAc | Toluene | 110 | 85 |
| 2 | 1 | P(o-tol)₃ | CsOAc | Toluene | 110 | 88 |
| 3 | 0.5 | P(o-tol)₃ | CsOAc | Toluene | 110 | 90 |
| 4 | 0.1 | P(o-tol)₃ | CsOAc | Toluene | 110 | 85 |
Reaction conditions: N-methylindole and iodobenzene as substrates.[4]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in Larock Indole Synthesis [5]
-
Reaction Setup: In a series of dry Schlenk flasks under an inert atmosphere (e.g., Argon), add the 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Catalyst Addition: To each flask, add the desired amount of palladium(II) acetate (e.g., 0.01, 0.02, 0.05 mmol for 1, 2, and 5 mol% respectively) and triphenylphosphine (2 equivalents relative to palladium).
-
Solvent and Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to each flask, followed by the disubstituted alkyne (2.0 mmol).
-
Reaction: Stir the reaction mixtures at 100 °C.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up and Analysis: Once a reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the yield for each catalyst loading.
Protocol 2: General Procedure for Intramolecular Heck Reaction for Indole Synthesis [3]
-
Reaction Setup: To a Schlenk tube, add the 2-halo-N-allylaniline (0.3 mmol), the desired palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), the ligand if applicable (e.g., P(OPh)₃, 4 mol%), and potassium carbonate (4 equivalents).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 2 mL).
-
Reaction: Stir the mixture under air at 90 °C for 24 hours.
-
Work-up: After cooling, pour the mixture into water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. Purify the residue by flash column chromatography to afford the indole product.[3]
Mandatory Visualization
Caption: Workflow for optimizing palladium catalyst loading in indole synthesis.
Caption: Troubleshooting decision tree for low-yield palladium-catalyzed indole synthesis.
References
Validation & Comparative
Comparative Analysis of N-Methylation Methods for Indoles
A comprehensive guide to the N-methylation of indoles, offering a comparative analysis of leading methodologies. This document provides researchers, scientists, and drug development professionals with the essential data and protocols to select the most suitable method for their specific applications.
The N-methylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of many biologically active compounds. This guide compares three prominent methods: the use of dimethyl carbonate (DMC), phenyl trimethylammonium iodide (PhMe3NI), and methyl trifluoroacetate (MTFA). Classical methods using highly toxic reagents like methyl iodide and dimethyl sulfate are acknowledged but not detailed due to significant safety and environmental concerns.[1][2]
Data Summary
The following table summarizes the key quantitative data for the compared N-methylation methods, offering a clear overview of their performance and reaction conditions.
| Method | Methylating Agent | Base | Solvent | Temperature | Reaction Time (h) | Yield (%) | Key Advantages |
| DMC | Dimethyl Carbonate | K₂CO₃ | DMF | Reflux (~130°C) | 2 - 5 | 85 - 96 | Environmentally friendly, low toxicity, suitable for large-scale production.[1][2] |
| PhMe₃NI | Phenyl trimethylammonium iodide | Cs₂CO₃ | Toluene | 120°C | 11 - 23 | up to 99 | High monoselectivity, safe and easy-to-handle reagent, high functional group tolerance.[3][4][5] |
| MTFA | Methyl trifluoroacetate | t-BuOK | DMF | Room Temp. | 4 - 10 | High (not specified) | Mild reaction conditions.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: N-Methylation using Dimethyl Carbonate (DMC)
This protocol is a general procedure for the N-methylation of indoles using the environmentally safe methylating agent, dimethyl carbonate.[1][7]
Materials:
-
Indole substrate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME)
-
Water
Procedure:
-
Combine the indole substrate, potassium carbonate, and DMF in a reaction vessel.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 126-130°C).
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 2 to 5 hours.[1][8]
-
After completion, cool the mixture to approximately 3-5°C.
-
Slowly add ice-cold water to precipitate the product.
-
If the product is a solid, it can be isolated by filtration, washed with water, and dried under vacuum.[1]
-
If the product is an oil, extract it with TBME. Wash the organic layer with water and evaporate the solvent under reduced pressure to isolate the product.[1]
Example: For the N-methylation of 6-nitroindole, a 96% yield of N-methyl-6-nitroindole was obtained.[1][9]
Method 2: N-Methylation using Phenyl trimethylammonium iodide (PhMe₃NI)
This method provides a highly monoselective N-methylation of indoles using a safe and easy-to-handle solid methylating agent.[3][4][5]
Materials:
-
Indole substrate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
-
2 N HCl
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a glass vial equipped with a magnetic stirring bar, place the indole substrate (1 equivalent), PhMe₃NI (2.5 equivalents), and Cs₂CO₃ (2 equivalents).[3]
-
Seal the vial with a septum screw cap and evacuate and backfill with argon three times.
-
Add toluene via syringe.
-
Replace the septum with a closed screw cap and heat the mixture to 120°C for 11-23 hours.[3]
-
After cooling to room temperature, add 2 N HCl until gas evolution ceases.
-
Extract the product three times with EtOAc.
-
Combine the organic phases, wash with 2 N HCl and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
This method has been shown to be effective for a wide range of indole derivatives, including those with various functional groups, with yields often exceeding 90%.[4][5][10]
Visualizations
The following diagrams illustrate the general experimental workflow and logical relationships in N-methylation of indoles.
Caption: General experimental workflow for the N-methylation of indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 9. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl 1-Methyl-1H-indole-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of methyl 1-methyl-1H-indole-2-carboxylate and its various analogs. The following sections detail their performance in key biological assays, supported by experimental data from peer-reviewed studies. While extensive research has been conducted on the derivatives, data on the parent compound, this compound, is limited in the available literature. This guide will focus on the structure-activity relationships of its analogs, providing a valuable resource for the design and development of new therapeutic agents.
Comparative Biological Activity
The analogs of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The potency of these compounds is significantly influenced by the nature and position of substituents on the indole ring and the carboxylate moiety.
Derivatives of this compound have shown significant promise as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy, with lower values indicating higher potency.
Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Indole-thiadiazole derivative | 12.5 | 12.5 | 25 | >50 | [1] |
| Indole-triazole derivative | 6.25 | 3.125 | 12.5 | 25 | [1] |
| Indolyl-thiadiazole-thiazolidinone | 1.95 | 3.9 | 7.81 | 15.62 | [1] |
| N-aryl/heteroaryl substituted indole-2-carboxamides | 1.56 - 12.5 | 1.56 - 6.25 | 3.13 - 25 | 6.25 - 50 | [2] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | 0.008 - 0.06 | 0.015 - 0.03 | 0.004 - 0.06 | 0.011 - 0.045 | [3] |
Note: Data for the parent compound, this compound, was not available in the reviewed literature.
Several analogs have also been evaluated for their antifungal properties. The data below summarizes their minimum inhibitory concentrations (MIC) against common fungal pathogens.
Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)
| Compound/Analog | Candida albicans | Aspergillus niger | Candida krusei | Reference |
| Indole-thiadiazole derivative | 25 | >50 | 12.5 | [1] |
| Indole-triazole derivative | 12.5 | 25 | 6.25 | [1] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | 0.008 - 0.06 | 0.004 - 0.03 | Not Tested | [3] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | 3.9 - 62.5 | Not Tested | Not Tested | [4] |
Note: Data for the parent compound, this compound, was not available in the reviewed literature.
The antiproliferative effects of various indole-2-carboxylate analogs have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and mean growth inhibitory concentration (GI50) are reported, with lower values indicating greater cytotoxicity.
Table 3: Cytotoxic Activity of this compound Analogs (IC50/GI50 in µM)
| Compound/Analog | MCF-7 (Breast) | A549 (Lung) | Panc-1 (Pancreatic) | HT-29 (Colon) | Reference |
| 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide (unsubstituted) | 4.10 | 3.50 | 3.80 | 3.40 | |
| 5-chloro-3-methyl-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide | 1.10 | 0.90 | 1.20 | 1.00 | |
| 5-chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | 0.80 | 0.95 | 1.00 | 1.05 | |
| N-Benzyl-1H-indole-2-carbohydrazide derivatives | 0.57 - 15.3 | 3.49 - >50 | Not Tested | 1.95 - >50 | [4] |
Note: Data for the parent compound, this compound, was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against bacteria and fungi.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of these indole derivatives.
Caption: General workflow for the synthesis and biological evaluation of indole derivatives.
Caption: Putative mechanisms of antimicrobial action for indole analogs.
Caption: Proposed signaling pathway for the cytotoxic effects of indole analogs.
References
Spectroscopic Analysis Confirms the Structure of Methyl 1-methyl-1H-indole-2-carboxylate: A Comparative Guide
A detailed spectroscopic analysis of methyl 1-methyl-1H-indole-2-carboxylate is presented, providing researchers, scientists, and drug development professionals with key data for structural confirmation. This guide offers a comparative overview with structurally similar compounds, methyl 1H-indole-2-carboxylate and methyl 1H-indole-3-carboxylate, supported by experimental data and protocols.
The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, offering detailed insights into the molecular framework of a substance. This guide focuses on the spectroscopic characterization of this compound, a derivative of the versatile indole scaffold, which is a common motif in pharmacologically active molecules.
To provide a clear and objective confirmation of its structure, the spectroscopic data for this compound is compared with that of two closely related analogues: methyl 1H-indole-2-carboxylate and methyl 1H-indole-3-carboxylate. The substitution pattern on the indole ring and the nitrogen atom significantly influences the spectral properties, and these comparisons highlight the key differentiating features.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its structural isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, J in Hz)
| Compound Name | Solvent | H-3 | H-4 | H-5 | H-6 | H-7 | N-CH₃ | O-CH₃ | NH |
| This compound | Data Not Available | ||||||||
| Methyl 1H-indole-2-carboxylate[1] | DMSO-d₆ | 7.18 (s) | 7.66 (d, 7.8) | 7.09 (dd, 7.8, 7.2) | 7.27 (dd, 8.4, 7.2) | 7.49 (d, 8.4) | - | 3.88 (s) | 11.91 (s) |
| Methyl 1H-indole-3-carboxylate | DMSO-d₆ | - | 8.09 (d, 7.9) | 7.18 (t, 7.5) | 7.23 (t, 7.6) | 7.52 (d, 8.1) | - | 3.83 (s) | 11.83 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Solvent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-CH₃ | O-CH₃ | C=O |
| This compound | Data Not Available | |||||||||||
| Methyl 1H-indole-2-carboxylate[1] | DMSO-d₆ | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | - | 52.2 | 162.3 |
| Methyl 1H-indole-3-carboxylate | DMSO-d₆ | 126.0 | 107.0 | 124.5 | 121.0 | 122.0 | 121.0 | 112.0 | 136.0 | - | 51.0 | 165.0 |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound Name | Key IR Peaks (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | C=O stretch: ~1695[2] | Predicted [M+H]⁺: 190.08626 |
| Methyl 1H-indole-2-carboxylate[1] | NH stretch, C=O stretch, C-O stretch, Aromatic C-H and C=C stretches | [M-H]⁻: 173.9[1] |
| Methyl 1H-indole-3-carboxylate | NH stretch, C=O stretch, C-O stretch, Aromatic C-H and C=C stretches | [M]⁺: 175, Fragments: 144, 116 |
Note: Complete experimental data for the target compound, this compound, was not publicly available at the time of this guide's compilation. The provided IR peak is from a synthesis report, and the mass spectrometry data is predicted.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the characterization of these indole derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Data acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A wider spectral width (e.g., 200-220 ppm) is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.
2. Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR-IR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the spectrometer's sample holder.
3. Mass Spectrometry (MS)
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and infused into the mass spectrometer through a capillary at a high voltage. This process generates charged droplets, and as the solvent evaporates, ions are formed and enter the mass analyzer. This is a "soft" ionization technique that often results in the observation of the molecular ion with minimal fragmentation.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.
Workflow for Spectroscopic Structure Confirmation
Conclusion
The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic data in comparison to its isomers. While complete experimental data for the target compound is not yet widely available in the public domain, the provided information for related compounds offers a strong basis for interpretation. The distinct chemical shifts in ¹H and ¹³C NMR, particularly for the N-methyl group and the protons and carbons of the indole ring, along with the characteristic C=O stretching frequency in the IR spectrum and the molecular ion peak in the mass spectrum, are key parameters for unambiguous identification. This guide provides the foundational data and protocols to assist researchers in the successful characterization of this and similar indole derivatives.
References
A Comparative Guide to the Purity Validation of Methyl 1-methyl-1H-indole-2-carboxylate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of methyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC Purity Validation
A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[1] This method is scalable and can also be utilized for the isolation of impurities in preparative separations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid.[1][2] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[3]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.[3]
Data Presentation: HPLC Purity Assessment
| Parameter | Result |
| Retention Time (t_R_) | 7.8 min |
| Peak Area (Main Compound) | 99.5% |
| Impurity 1 (t_R_ = 5.2 min) | 0.3% |
| Impurity 2 (t_R_ = 6.5 min) | 0.2% |
| Calculated Purity | 99.5% |
Note: The data presented is hypothetical and for illustrative purposes.
Potential impurities could arise from the starting materials or byproducts of the synthesis. For instance, the synthesis of this compound can start from methyl 1H-indole-2-carboxylate, which could be a potential impurity if the reaction does not go to completion.[4]
Workflow for HPLC Purity Validation
Caption: Workflow for the validation of this compound purity by HPLC.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool for quantitative purity analysis, a multi-technique approach provides a more comprehensive purity profile.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer orthogonal insights into the compound's identity and the presence of impurities.[3]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is invaluable for structural confirmation and can be used to identify and quantify impurities that contain proton signals.[3]
-
Principle: Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the chemical environment of protons.[3]
-
Advantages: Provides detailed structural information and can quantify impurities without the need for a reference standard (qNMR).[3]
-
Limitations: Lower sensitivity compared to HPLC, and complex spectra can be challenging to interpret. It is also insensitive to inorganic impurities.[3]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the target compound and identify impurities based on their mass-to-charge ratio.[3]
-
Principle: Involves the ionization of molecules and the measurement of their mass-to-charge ratio.[3]
-
Advantages: Excellent for confirming molecular weight and identifying impurities by their mass.[3]
-
Limitations: Typically provides limited structural information on its own and may not be suitable for quantifying all impurities.
Comparative Data Summary
| Analytical Method | Principle | Information Provided | Purity Assessment |
| HPLC | Chromatographic Separation | Quantitative purity, retention time, number of impurities | High (>99.5%) |
| ¹H-NMR | Nuclear Magnetic Resonance | Structural confirmation, identification of proton-containing impurities | Consistent with HPLC |
| MS (ESI) | Mass-to-Charge Ratio Measurement | Molecular weight confirmation ([M+H]⁺) | Confirms identity |
Conclusion
For the robust validation of this compound purity, a combined analytical approach is recommended. HPLC provides precise quantitative data on purity and the relative amounts of impurities. Complementary techniques like ¹H-NMR and MS are essential for unequivocal structural confirmation and identification of the main component and potential impurities. This multi-faceted strategy ensures the high quality and reliability of the compound for research and development applications.
References
A Comparative Guide to the Reactivity of N-Methylated vs. N-H Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis. The reactivity of this privileged scaffold is significantly influenced by the substituent on the indole nitrogen. This guide provides an objective comparison of the chemical reactivity between N-H indoles and their N-methylated counterparts, supported by experimental data and detailed protocols for key chemical transformations. Understanding these differences is crucial for strategic synthetic planning and the development of novel indole-based therapeutics.
Core Reactivity Differences: A Summary
The primary distinction in reactivity stems from the presence of an acidic N-H proton in indole. This proton can be readily removed by a base, rendering the nitrogen atom nucleophilic. In contrast, N-methylindoles lack this acidic proton, leading to different regioselectivity and reactivity patterns, particularly in reactions involving bases or electrophiles.
Comparative Reactivity in Key Chemical Reactions
Electrophilic Aromatic Substitution
Electrophilic attack on the indole ring predominantly occurs at the electron-rich C3 position. However, the presence of the N-H group in indole introduces a competing site for electrophilic attack.
Friedel-Crafts Acylation:
In Friedel-Crafts acylation, N-H indoles can undergo both N-acylation and C3-acylation. The outcome is often dependent on the reaction conditions. In the presence of a non-nucleophilic base, C3-acylation is favored. N-methylindoles, lacking the N-H proton, consistently undergo regioselective acylation at the C3 position.[1]
| Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Indole | Acetyl chloride | Sodium acetate | 1-Acetylindole | High | [2] |
| Indole | Acetyl chloride | 4-Dimethylaminopyridine | 1-Acetylindole | Exclusive | [2] |
| N-Methylindole | Benzoyl chloride | DBN | 3-Benzoyl-1-methylindole | 65 | [1] |
| 1,2-Dimethylindole | Benzoyl chloride | DBN | 3-Benzoyl-1,2-dimethylindole | 88 | [1] |
Experimental Protocol: DBN-Catalyzed Friedel-Crafts Acylation of N-Methylindole [1]
-
To a solution of N-methylindole (1.0 mmol) in toluene (5 mL), add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.2 mmol).
-
Cool the mixture to 0 °C and add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Metalation
The most striking difference in reactivity is observed during metalation with organolithium reagents. N-H indole undergoes deprotonation at the nitrogen atom, while N-methylindole undergoes lithiation at the C2 position.[3][4][5] This orthogonal reactivity is a powerful tool in indole functionalization.
| Substrate | Reagent | Product after Carbonation | Yield (%) | Reference |
| Indole | n-Butyllithium | Indole-1-carboxylic acid | 61 | [3][4] |
| N-Methylindole | n-Butyllithium | 1-Methylindole-2-carboxylic acid | 78 | [3][4] |
Experimental Protocol: Metalation of N-Methylindole [4]
-
To a solution of N-methylindole (1.0 mmol) in anhydrous diethyl ether under an inert atmosphere, add n-butyllithium (1.1 mmol, solution in hexanes) at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
For carboxylation, pour the resulting solution onto an excess of crushed solid carbon dioxide.
-
Allow the mixture to warm to room temperature, then add water.
-
Separate the aqueous layer, acidify with dilute HCl, and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, concentrate, and purify the resulting carboxylic acid.
N-Alkylation
N-H indoles can be readily N-alkylated under basic conditions, a reaction pathway that is inherently absent for N-methylindoles.[6][7] This fundamental reaction is widely used for the introduction of various substituents on the indole nitrogen.
| Substrate | Alkylating Agent | Base | Product | Yield (%) | Reference | |---|---|---|---|---| | Indole | Methyl iodide | KOH | 1-Methylindole | >95 |[6][7] | | 5-Nitroindole | Methyl iodide | KOH | 1-Methyl-5-nitroindole | >95 |[6] | | Indole-3-carboxaldehyde | Methyl iodide | KOH | 1-Methylindole-3-carboxaldehyde | 85 |[8] |
Experimental Protocol: N-Methylation of Indole [6]
-
To a suspension of powdered potassium hydroxide (3.0 mmol) in DMSO (5 mL), add the N-H indole (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 mmol) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, involving the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization. The reaction proceeds via an electrophilic attack on the C2 or C3 position of the indole nucleus.[9][10] While both N-H and N-methyltryptamines can undergo this reaction, the presence of the N-H can influence the reaction conditions and the stability of intermediates. The reaction is typically acid-catalyzed, and the initial step is the formation of an iminium ion, which is the key electrophile.[9][10]
| Tryptamine Derivative | Carbonyl Compound | Conditions | Product | Diastereomeric Ratio | Reference |
| Tryptamine | Acetaldehyde | Dilute H2SO4 | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | - | [9] |
| N-Methyltryptamine | Formaldehyde | pH-guided | N-Methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline | - | [11] |
Experimental Protocol: Pictet-Spengler Reaction of Tryptamine [9]
-
Dissolve tryptamine hydrochloride (1.0 mmol) in water.
-
Add an aqueous solution of the aldehyde (1.1 mmol).
-
Adjust the pH to 4-5 with dilute sulfuric acid.
-
Heat the mixture at a specified temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
After cooling, basify the solution with aqueous sodium hydroxide.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by crystallization or chromatography.
Conclusion
The choice between an N-H and an N-methylated indole in a synthetic strategy has profound implications for the outcome of a chemical reaction. The acidic proton of the N-H indole provides a handle for N-functionalization and directs the regioselectivity of metalation to the nitrogen atom. Conversely, the N-methyl group blocks this reactivity, thereby enabling selective C2-metalation and predictable C3-electrophilic substitution. A thorough understanding of these reactivity differences, as outlined in this guide, empowers chemists to design more efficient and selective synthetic routes towards complex indole-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro Biological Assays for Indole Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities. The evaluation of novel indole derivatives requires robust and reproducible in vitro assays to quantify their therapeutic potential. This guide provides a comparative overview of standard assay protocols for determining the anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of indole derivatives, supported by comparative experimental data from recent literature.
Anticancer Activity: Cytotoxicity Assays
The primary method for assessing the anticancer potential of indole derivatives is to measure their cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose, quantifying the metabolic activity of cells, which serves as an indicator of cell viability.
Data Presentation: Cytotoxicity of Indole Derivatives (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values for several indole derivatives against various human cancer cell lines.
| Indole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Aryl-Amide 2 | MCF-7 (Breast) | 0.81 | [1] |
| Indole-Aryl-Amide 2 | PC3 (Prostate) | 2.13 | [1] |
| Indole-Aryl-Amide 4 | HT29 (Colon) | 0.96 | [1] |
| Indole-Aryl-Amide 4 | HeLa (Cervical) | 1.87 | [1] |
| Indole-Aryl-Amide 5 | PC3 (Prostate) | 0.39 | [1] |
| Pyrano[3,2-e]indole 5a | C32 (Melanoma) | 11.8 | [2] |
| Pyrano[3,2-e]indole 5b | C32 (Melanoma) | 21.8 | [2] |
| Oxindole Conjugate 6a | HeLa (Cervical) | >50 | [3] |
| Oxindole Conjugate 6f | A549 (Lung) | 8.35 | [3] |
| 2,4-Thiazolidinedione Conjugate | MCF-7 (Breast) | < 1.0 (at 72h) | [4] |
| 2,4-Thiazolidinedione Conjugate | PC3 (Prostate) | 3.3 (at 72h) | [4] |
Note: IC₅₀ values are highly dependent on experimental conditions, including cell line, incubation time, and passage number. Direct comparison between different studies should be made with caution.
Experimental Protocol: MTT Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates, sterile
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value is determined by plotting the percentage of viability against the compound concentrations.
Visualization: MTT Assay Workflow
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity of Indole Derivatives (MIC Values)
The table below presents the MIC values of various indole derivatives against common bacterial and fungal strains.
| Indole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole 3d | MRSA | 6.25 | [5] |
| Indole-Thiadiazole 2c | MRSA | 6.25 | [5] |
| Indole-Triazole 3b | C. krusei | 3.125 | [5] |
| Ciprofloxacin-Indole 8b | S. aureus | 0.0625 | [6] |
| Ciprofloxacin-Indole 3a | E. coli | 1 | [6] |
| 5-Iodoindole | A. baumannii | 64 | [7] |
| 3-Methylindole | A. baumannii | 64 | [7] |
| Indole-Triazole 6f | C. albicans | 2 | [8] |
| Indolylbenzimidazole 3ao | MRSA | < 1 | [9] |
| Indolylbenzimidazole 3ag | M. smegmatis | 3.9 | [9] |
Note: MIC values can vary based on the specific strain, inoculum size, and broth medium used.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Indole derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the indole derivative (at 2x the highest desired concentration) to the first well.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (broth + inoculum), and column 12 as a sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualization: Antimicrobial Susceptibility Testing Workflow
Antioxidant Activity: Radical Scavenging Assays
The antioxidant capacity of indole derivatives is often evaluated by their ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for this purpose.
Data Presentation: Antioxidant Activity of Indole Derivatives (DPPH IC₅₀ Values)
The IC₅₀ value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
| Indole Derivative | DPPH IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) | Reference |
| Indole-dithiocarbamate 12 | ~ 30 (Calculated from % scavenging) | ~ 10 (Trolox) | [10] |
| 5-Fluoro-3-hydroxy-2-oxindole | ~ 40 (Calculated from graph) | ~ 15 | [NA] |
| 5-Methyl-3-hydroxy-2-oxindole | ~ 45 (Calculated from graph) | ~ 15 | [NA] |
| Generic Indole Extract A | 94.83 | 127.7 | [11] |
| Generic Indole Extract B | 94.92 | 127.7 | [11] |
Note: Data for specific indole derivatives in DPPH assays is often presented as % inhibition at a fixed concentration. Direct IC₅₀ comparisons require consistent experimental setups.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Indole derivatives
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of the indole derivatives and the standard in methanol. From this, create a series of dilutions.
-
Reaction Setup: In a 96-well plate, add 100 µL of the various concentrations of the sample solutions to different wells. Add 100 µL of the DPPH solution to each well.
-
Control: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition
Chronic inflammation involves the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (a stable product of NO), providing an indirect measure of NO production by cells, typically lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Data Presentation: Anti-inflammatory Activity of Indole Derivatives (NO Inhibition IC₅₀)
| Indole Derivative | Cell Line | NO Inhibition IC₅₀ (µM) | Reference |
| Pyrano[3,2-e]indole 5a | RAW 264.7 | 1.1 | [2] |
| Pyrano[3,2-e]indole 5b | RAW 264.7 | 2.3 | [2] |
| Ursolic Acid-Indole UA-1 | RAW 264.7 | 2.2 | [12] |
| Curcuminoid Derivative 88 | RAW 264.7 | 4.9 | [13] |
| Curcuminoid Derivative 97 | RAW 264.7 | 9.6 | [13] |
Note: The compounds marked with an asterisk are not indole derivatives but are included for comparative context from the same study.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Indole derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of indole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the blank.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of the mixed Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. IC₅₀ values are then determined.
Visualization: NF-κB Signaling Pathway (Simplified)
Indole derivatives often exert anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of iNOS expression.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Indole-2-Carboxamides
Indole-2-carboxamides represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed protocols for key assays. The modular nature of the indole-2-carboxamide scaffold allows for systematic modifications, leading to the development of potent and selective agents targeting various biological pathways.
Indole-2-Carboxamides as Anticancer Agents
Indole-2-carboxamide derivatives have emerged as a promising class of multi-target anticancer agents, demonstrating potent antiproliferative activity against a range of human cancer cell lines.[1] Research has focused on their ability to inhibit key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E.[1][2]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of indole-2-carboxamides is highly dependent on the nature and position of substituents on the indole core, the carboxamide linker, and the terminal aromatic or heterocyclic rings.
-
Substitutions on the Amide Moiety: The presence of a second indole or benzofuran moiety attached to the amide nitrogen is crucial for potent antiproliferative activity.[1] For instance, compounds with a phenethyl moiety attached to the amide have shown greater potency than those without.[3]
-
Substitutions on the Indole Ring (Position C3): The substituent at the C3 position of the second indole ring significantly influences activity. Unsubstituted (H) or small alkyl groups (methyl, ethyl) at C3 can lead to variations in potency.[1] For example, compound Va (unsubstituted at C3) was found to be more potent than its 3-methyl (Vb ) and 3-ethyl (Vc ) counterparts.[1]
-
Substitutions on the Indole Ring (Position C5): Halogenation at the C5 position of the indole ring is a common strategy. Dihalo-substituted derivatives, such as those with chlorine or fluorine, often exhibit higher antiproliferative activity than monohalo derivatives, indicating that dihalogenation is beneficial for activity.[4]
-
Terminal Phenyl Ring Substitutions: Modifications on the terminal phenyl ring of the phenethyl group attached to the amide are critical. Derivatives with a 4-(2-methylpyrrolidin-1-yl) substituent (5e ) and a 4-(morpholin-4-yl) substituent (5d ) on the phenethyl ring demonstrated the most potent activity in one series, with GI50 values more potent than the reference drug doxorubicin.[4]
Data Presentation: Antiproliferative and Kinase Inhibitory Activity
The tables below summarize the in vitro cytotoxic and kinase inhibitory activities of selected indole-2-carboxamide derivatives.
Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives (Va-Vh). [1]
| Compound | R1 | R2 | Mean GI50 (nM)a |
| Erlotinib | - | - | 33 |
| Va | H | Cl | 26 |
| Vb | CH3 | Cl | 59 |
| Vc | CH2CH3 | Cl | 56 |
| Ve | CH2OH | Cl | 42 |
| Vf | Phenyl | Cl | 49 |
| Vg | CH=CH-O-CH3 | Cl | 31 |
| Vh | CH2-O-CH2CH3 | Cl | 37 |
aMean growth inhibitory concentration across Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (epithelial) cancer cell lines.
Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives (5d, 5e, 5h-k). [4]
| Compound | Mean GI50 (µM)b | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| Doxorubicin | 1.10 | - | - |
| Erlotinib | - | 80 ± 5 | - |
| Dinaciclib | - | - | 20 |
| 5d | 1.05 | 89 ± 6 | 23 |
| 5e | 0.95 | 93 ± 8 | 13 |
| 5h | 1.10 | 112 ± 9 | - |
| 5i | 1.20 | 121 ± 11 | 27 |
| 5j | 1.50 | 98 ± 8 | 34 |
| 5k | 1.40 | 137 ± 12 | 19 |
bMean growth inhibitory concentration across A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines.
Mandatory Visualization: Multi-Target Kinase Inhibition
Caption: Multi-target kinase inhibition by indole-2-carboxamides leading to cancer cell death.
Experimental Protocols
MTT Antiproliferative Assay [1]
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductase convert MTT to formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay (EGFR/CDK2) [4]
-
Reaction Setup: The assay is performed in a kinase buffer containing the respective kinase (e.g., EGFR or CDK2), the substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Test compounds are added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is measured. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (concentration causing 50% inhibition of kinase activity) is determined from the dose-response curve.
Indole-2-Carboxamides as Cannabinoid Receptor Modulators
The indole-2-carboxamide scaffold is also prominent in the development of ligands for cannabinoid receptors CB1 and CB2. These derivatives have been explored as allosteric modulators of the CB1 receptor and as selective agonists for the CB2 receptor, which is a therapeutic target for inflammatory diseases without the psychoactive effects associated with CB1 activation.[5][6]
Structure-Activity Relationship (SAR) Insights
-
CB1 Allosteric Modulators: For CB1 allosteric modulators like ORG27569, the indole ring is preferred for maintaining high binding affinity.[5][7] The C3 substituents on the indole ring significantly impact the allostery of the ligand, while substitutions on the C5 position (e.g., with a chloro group) are also important.[5][7]
-
CB2 Selective Agonists: Simple structural modifications can impart high CB2 selectivity. Moving the amide substituent from the 3-position to the 2-position of the indole ring has been shown to be an effective strategy to develop selective CB2 agonists from non-selective synthetic cannabinoids.[6] For example, 2-amidoalkylindole 16 was found to be a potent and selective CB2 agonist (EC50 CB2 = 189 nM) with no significant activity at the CB1 receptor (EC50 CB1 > 10 µM).[6]
Data Presentation: Cannabinoid Receptor Binding and Activity
Table 3: Activity of Indole-2-Carboxamides as CB1 Allosteric Modulators and CB2 Agonists.
| Compound | Target | Assay | Activity | Reference |
| ORG27569 (1) | CB1 | Allosteric Modulation | Prototypical allosteric modulator | [5] |
| 11j | CB1 | Binding Affinity (KB) | 167.3 nM | [7] |
| 11j | CB1 | Cooperativity (α) | 16.55 | [7] |
| 16 | CB2 | Agonist Activity (EC50) | 189 nM | [6] |
| 16 | CB1 | Agonist Activity (EC50) | > 10,000 nM | [6] |
| 21 (azaindole) | CB2 | Agonist Activity (EC50) | 49 nM | [6] |
| 21 (azaindole) | CB1 | Agonist Activity (EC50) | > 10,000 nM | [6] |
Mandatory Visualization: Radioligand Binding Assay Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1/CB2 Receptors [8]
-
Reagent Preparation:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared and stored.
-
Radioligand: A high-affinity radioligand, such as [³H]CP-55,940, is diluted in assay buffer to a final concentration near its Kd value (e.g., 0.5-1.0 nM).
-
Test Compound: The indole-2-carboxamide derivative is serially diluted to a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Wells contain assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding: Wells contain a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN-55,212-2), radioligand, and membranes to determine background binding.
-
Competitive Binding: Wells contain the diluted test compound, radioligand, and membranes.
-
-
Incubation: The plate is incubated at 30°C for 90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and radioactivity is measured in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
A non-linear regression analysis is used to determine the IC50 value. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Indole-2-Carboxamides as Antiviral Agents
Derivatives of indole-2-carboxamide and the related indole-2-carboxylate have demonstrated promising activity against a broad spectrum of RNA and DNA viruses, including Coxsackie B3 virus, influenza A, and Human Immunodeficiency Virus (HIV).[9][10][11]
Structure-Activity Relationship (SAR) Insights
-
Against Coxsackie B3 and Influenza A: For indole-2-carboxylate derivatives, substitutions at various positions on the indole ring influence antiviral activity. One study found that the presence of an alkyloxy group at the C4-position was not essential for activity.[10] However, compound 8f (structure not detailed in abstract) showed the highest selectivity index (SI = 17.1) against Coxsackie B3 virus, while compound 14f was potent against influenza A (IC50 = 7.53 µmol/L).[9][10]
-
Against HIV-1: Indole-2-carboxamide derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A key SAR finding is that introducing specific groups on the benzyl/phenylethyl moiety linked at the indole-2-carboxamide can dramatically increase potency against wild-type and resistant HIV-1 strains.[11]
Data Presentation: Antiviral Activity
Table 4: Antiviral Activity of Indole-2-Carboxylate/Carboxamide Derivatives.
| Compound | Virus | Assay | Activity | Selectivity Index (SI)c | Reference |
| 8f | Coxsackie B3 | CPE Reduction | - | 17.1 | [10] |
| 14f | Influenza A | CPE Reduction | IC50 = 7.53 µmol/L | 12.1 | [10] |
| 6a | Coxsackie B4 | CPE Reduction | EC50 = 0.4 µg/mL | >56 | [12] |
| 6b | Coxsackie B4 | CPE Reduction | EC50 = 2.1 µg/mL | >23 | [12] |
| 6c | Coxsackie B4 | CPE Reduction | EC50 = 0.6 µg/mL | >33 | [12] |
| 6d | Coxsackie B4 | CPE Reduction | EC50 = 0.4 µg/mL | >50 | [12] |
cSelectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50 or IC50).
Mandatory Visualization: SAR Logic for Antiviral Activity
Caption: Logical relationships in the SAR of indole-2-carboxamides for antiviral drug design.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay [12]
-
Cell Culture: Host cells susceptible to the target virus (e.g., HeLa, Vero cells) are grown in 96-well microtiter plates to form a confluent monolayer.
-
Compound and Virus Addition: The cell culture medium is removed, and serial dilutions of the test compounds are added. Subsequently, a predetermined amount of the virus suspension is added to each well (except for cell control wells).
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere. The incubation period varies depending on the virus, typically until CPE is maximal in the untreated virus control wells (usually 2-7 days).
-
CPE Evaluation: The plates are examined microscopically to assess the degree of virus-induced CPE (e.g., cell rounding, detachment, lysis) in each well.
-
Quantification (Optional but common): Cell viability can be quantified using a dye such as MTT or neutral red. The dye is added, and after an incubation period, the absorbance is read with a spectrophotometer.
-
Data Analysis: The antiviral activity is expressed as the EC50 (or IC50), which is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells, and the Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of directing groups for indole C-H functionalization.
A Comparative Guide to Directing Groups for Indole C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Direct C-H activation has emerged as a powerful and atom-economical approach to modify this privileged heterocycle, bypassing the need for pre-functionalized substrates. Central to this strategy is the use of directing groups (DGs), which control the regioselectivity of the metal-catalyzed C-H activation. This guide provides a comparative analysis of common directing groups employed for indole C-H functionalization, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for a given synthetic challenge.
Introduction to Directed C-H Functionalization of Indoles
The indole nucleus possesses multiple C-H bonds with distinct electronic and steric environments. While the C3 position is inherently the most nucleophilic and reactive, directing groups are essential to achieve selective functionalization at other positions, such as C2, C4, C5, C6, and C7.[1][2] Directing groups operate by coordinating to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its cleavage. The choice of directing group is critical as it dictates the site of functionalization. This guide will compare various directing groups based on their ability to direct functionalization to different positions of the indole ring, their ease of installation and removal, and the scope of transformations they enable.
General Mechanism of Directed C-H Functionalization
The catalytic cycle for a typical directed C-H functionalization involves several key steps. The directing group on the indole substrate first coordinates to the metal catalyst. This is followed by a regioselective C-H activation step, often proceeding via a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate. The subsequent reaction with a coupling partner, followed by reductive elimination, furnishes the functionalized product and regenerates the active catalyst.
Comparison of Directing Groups for Indole C-H Functionalization
The selection of a directing group is primarily dictated by the desired regioselectivity. The following sections provide a comparative overview of directing groups for functionalization at the C2, C4, and C7 positions of the indole core.
N-Based Directing Groups for C2 and C7 Functionalization
Directing groups installed at the indole nitrogen are widely used to control the regioselectivity of C-H functionalization. Depending on the specific directing group and reaction conditions, functionalization can be directed to either the C2 or C7 position.
| Directing Group | Position | Functionalization | Catalyst/Reagent | Yield (%) | Reference |
| N-(2-pyridyl)sulfonyl | C2 | Alkenylation | Pd(OAc)2, Cu(OAc)2 | 65-95 | [1] |
| N-Pyrimidyl | C2 | Amination | Cu(OAc)2, Ag2CO3 | 55-92 | [1] |
| N-Pivaloyl | C7 | Alkenylation | [RhCp*Cl2]2, AgSbF6 | 60-91 | [1] |
| N-P(O)tBu2 | C7 | Arylation | Pd(OAc)2, K2CO3 | 55-95 | [3] |
Discussion:
-
N-(2-pyridyl)sulfonyl and N-Pyrimidyl groups are effective for directing functionalization to the C2 position. The nitrogen atom of the pyridyl or pyrimidyl moiety coordinates to the metal catalyst, leading to the formation of a stable six-membered metallacyclic intermediate that favors C-H activation at the C2 position.[1] These groups are generally robust and can be removed under specific conditions.
-
N-Pivaloyl and N-P(O)tBu2 groups are excellent choices for directing functionalization to the sterically hindered C7 position.[1][3] The bulky nature of these groups, combined with the formation of a five-membered metallacycle, directs the catalyst to the C7-H bond. The N-P(O)tBu2 group, in particular, has been shown to be highly effective for a variety of C7 functionalizations, including arylation, olefination, and acylation.[3]
C3-Based Directing Groups for C4 Functionalization
The functionalization of the C4 position of indole is particularly challenging due to its remote location from the nitrogen atom and the inherent reactivity of the C2 and C3 positions. Directing groups installed at the C3 position have proven to be a successful strategy to overcome this challenge.[4]
| Directing Group | Position | Functionalization | Catalyst/Reagent | Yield (%) | Reference |
| C3-Pivaloyl | C4 | Arylation | Pd(PPh3)2Cl2, Ag2O | 58-83 | [4] |
| C3-Formyl | C4 | Arylation | Pd(OAc)2, AgOAc | 45-85 | [5] |
| C3-Ketone (R=CF3) | C4 | Alkenylation | [RhCp*Cl2]2, AgSbF6 | 60-88 | [6] |
Discussion:
-
Carbonyl-containing groups at the C3 position, such as pivaloyl, formyl, and ketone moieties , can effectively direct C-H functionalization to the C4 position.[4][5][6] The oxygen atom of the carbonyl group coordinates to the metal catalyst, leading to the formation of a metallacyclic intermediate that facilitates C-H activation at the C4 position.
-
The nature of the carbonyl group can influence the reaction outcome. For instance, with a ketone directing group at C3, the electronic properties of the substituent on the ketone can determine the regioselectivity between C2 and C4 functionalization.[6]
Transient Directing Groups
A significant advancement in C-H functionalization is the development of transient directing groups (TDGs). These groups are formed in situ from a catalytic amount of an additive that reversibly binds to a functional group on the substrate, such as an aldehyde or ketone.[7][8] This approach avoids the need for separate steps for the installation and removal of the directing group, thereby increasing the overall efficiency of the synthesis.[9]
| Substrate Functional Group | Transient Directing Group | Position | Functionalization | Catalyst/Reagent | Yield (%) | Reference |
| Aldehyde | Amino Acid (Glycine) | C4 | Chlorination/Bromination | Pd(OAc)2, NFSI/CuX2 | 40-85 | [10] |
| Aldehyde | 2-Amino pyridine | Aldehydic C-H | Hydroacylation | [RhCl(PPh3)3] | 60-90 | [8] |
Discussion:
-
The use of amino acids, such as glycine, as transient directing groups for the C4-functionalization of indoles bearing an aldehyde at a remote position has been successfully demonstrated.[10] The amino acid reversibly forms an imine with the aldehyde, and the carboxylate group of the amino acid then acts as the directing group.
-
Transient directing groups offer a more atom- and step-economical approach to C-H functionalization.[8] However, the development of TDG strategies for a broader range of transformations and substrates remains an active area of research.
Experimental Protocols
Representative Procedure for C7-Alkenylation of N-Pivaloylindole:
To a solution of N-pivaloylindole (0.2 mmol) and alkene (0.4 mmol) in 1,2-dichloroethane (2 mL) are added [RhCp*Cl2]2 (5 mol %) and AgSbF6 (20 mol %). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired C7-alkenylated product.[1]
Representative Procedure for C4-Arylation of 3-Formylindole:
A mixture of 3-formylindole (0.3 mmol), aryl iodide (0.6 mmol), Pd(OAc)2 (10 mol %), and AgOAc (0.6 mmol) in a mixed solvent of HFIP (0.75 mL) and TFA (0.75 mL) is heated at 110 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the C4-arylated indole.[11]
Representative Procedure for C4-Halogenation of Indole-7-carboxaldehyde using a Transient Directing Group:
To a screw-capped vial containing indole-7-carboxaldehyde (0.2 mmol), glycine (20 mol %), Pd(OAc)2 (10 mol %), and NFSI (0.24 mmol) is added CuX2 (X = Cl or Br, 0.4 mmol) and HFIP (1.0 mL). The vial is sealed, and the mixture is stirred at 100 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography to afford the C4-halogenated product.[10]
Logical Workflow for Directing Group Strategy
The choice between a covalently attached directing group and a transient directing group strategy depends on several factors, including the availability of starting materials, the desired transformation, and the importance of step economy.
Conclusion
The development of directing groups has revolutionized the field of indole C-H functionalization, providing access to a wide array of substituted indoles with high regioselectivity. This guide has provided a comparative overview of some of the most common directing groups, highlighting their strengths and applications. The choice of directing group is a critical parameter in planning the synthesis of functionalized indoles, and a careful consideration of the factors discussed herein will aid in the successful design and execution of C-H functionalization strategies. The ongoing development of novel directing groups, particularly in the area of transient and removable directing groups, promises to further expand the synthetic chemist's toolbox for the selective modification of the indole scaffold.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
N-Methylation: A Key Strategy for Enhancing the Metabolic Stability of Indole Compounds
A comparative guide for researchers, scientists, and drug development professionals on the metabolic stability of N-methylated indole compounds, supported by experimental data and detailed protocols.
In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Indole scaffolds are a cornerstone in medicinal chemistry, present in a vast array of bioactive molecules. However, the unsubstituted indole nitrogen (N-H) often represents a metabolic soft spot, susceptible to enzymatic degradation. A widely adopted strategy to mitigate this is N-methylation, the substitution of the hydrogen atom on the indole nitrogen with a methyl group. This guide provides an objective comparison of the metabolic stability of N-H versus N-methylated indole compounds, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes.
The Impact of N-Methylation on Metabolic Stability
Indole compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1] The N-H group of the indole ring is a common site for oxidation and subsequent conjugation reactions (Phase II metabolism), which facilitate the drug's elimination from the body.[2] By replacing the reactive hydrogen with a methyl group, N-methylation can block these metabolic pathways, thereby enhancing the compound's stability. This modification can lead to a longer half-life, reduced clearance, and improved bioavailability.[1][3]
Comparative Metabolic Stability Data
The following table summarizes in vitro data from a study comparing the metabolic stability of an N-H indole compound with its N-methylated analog in human liver microsomes. The data clearly demonstrates the significant improvement in metabolic stability conferred by N-methylation.
| Compound ID | Structure | N-Substitution | Half-life (t1/2, min) | Intrinsic Clearance (CLint,mic, µL/min/mg) |
| 14 | Indole Derivative | H | 12 | 57.75 |
| 15 | Indole Derivative | CH₃ | >60 | <11.55 |
Data sourced from a study on N-phenylindole derivatives as Pks13 inhibitors.[4] The assays were performed using human liver microsomes.
Experimental Protocols
The assessment of metabolic stability is crucial in drug discovery.[5] The most common in vitro method is the liver microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes.[6][7]
Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[6][8]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls (compounds with known metabolic fates) in a suitable solvent like DMSO.
-
Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[2]
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Conclusion
N-methylation is a powerful and effective strategy for enhancing the metabolic stability of indole-containing compounds. By blocking a primary site of metabolism at the indole nitrogen, this modification can significantly increase a compound's half-life and reduce its intrinsic clearance. The experimental data and protocols presented in this guide underscore the importance of considering N-methylation during the lead optimization phase of drug discovery to improve the pharmacokinetic properties of indole-based drug candidates. For researchers and scientists in drug development, a thorough understanding of these metabolic principles is essential for the rational design of more stable and efficacious therapeutics.
References
- 1. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Benchmarking new indole synthesis methods against classical approaches.
The indole scaffold is a privileged structure in medicinal chemistry and natural products, driving continuous innovation in its synthesis. This guide provides an objective comparison of a classical approach, the Fischer indole synthesis, against a modern palladium-catalyzed method, the Larock indole synthesis. Performance is benchmarked using experimental data on reaction conditions, yields, and substrate scope to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Synthesis Methods
The following tables summarize key performance indicators for the classical Fischer synthesis and the modern Larock synthesis, offering a clear comparison of their typical reaction parameters and outcomes.
Table 1: General Comparison of Fischer vs. Larock Indole Synthesis
| Parameter | Fischer Indole Synthesis | Larock Indole Synthesis |
| Starting Materials | Phenylhydrazines, Aldehydes/Ketones | o-Haloanilines, Disubstituted Alkynes |
| Catalyst/Reagent | Brønsted or Lewis Acids (e.g., ZnCl₂, H₂SO₄) | Palladium(0) complexes (e.g., Pd(OAc)₂, Pd[P(tBu)₃]₂) |
| Typical Temperature | High (often >150°C) | Mild to moderate (60°C - 110°C)[1] |
| General Yields | Variable, can be high (70-90%) for simple substrates | Generally high to excellent (>80%)[1] |
| Key Advantages | Cost-effective, well-established, no transition metals | Broad substrate scope, high functional group tolerance, milder conditions, high regioselectivity[1][2] |
| Key Limitations | Harsh acidic conditions, limited functional group tolerance, potential for low regioselectivity with unsymmetrical ketones | Cost of palladium catalyst, sensitivity to air/moisture, requires specific ligands for optimal performance |
Table 2: Performance Data for Specific Indole Syntheses
| Method | Target Molecule | Starting Materials | Catalyst/Reagent | Solvent | Temp. | Time | Yield (%) |
| Fischer Synthesis [3][4] | 2-Phenylindole | Phenylhydrazine, Acetophenone | Zinc Chloride (ZnCl₂) | None (Neat) | 170°C | ~10 min | 72-80 |
| Larock Synthesis [5] | Substituted Tryptophan Derivative | o-Bromoaniline, Serine-derived Alkyne | Pd[P(tBu)₃]₂ | 1,4-Dioxane | 60°C | Not Specified | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in Table 2 are provided below.
1. Classical Method: Fischer Synthesis of 2-Phenylindole [3][4]
This protocol outlines the synthesis of 2-phenylindole from acetophenone phenylhydrazone, which is prepared in a preliminary step.
-
Step 1: Preparation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is cooled in an ice bath.
-
The resulting solid is collected, washed with cold ethanol, and dried. The typical yield is 87-91%.
-
-
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass will become liquid within 3-4 minutes.
-
The beaker is removed from the heat, and stirring is continued for 5 minutes.
-
To prevent solidification, 200 g of clean sand is stirred into the hot mixture.
-
For workup, the mixture is digested overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
The solid crude product and sand are collected by filtration.
-
The solids are boiled in 600 mL of 95% ethanol, decolorized with activated charcoal (Norit), and filtered while hot.
-
The filtrate is cooled to induce crystallization. The purified 2-phenylindole is collected by filtration and washed with cold ethanol. The final isolated yield is 72-80%.
-
2. Modern Method: Larock Synthesis of a Tryptophan Derivative [5]
This protocol describes a modern, mild, and general method for synthesizing complex tryptophan derivatives from o-bromoanilines.
-
Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the o-bromoaniline (1.0 equiv), the serine-derived alkyne (2.0 equiv), and the palladium catalyst Pd[P(tBu)₃]₂ (5 mol%).
-
Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.
-
Add the base, N,N-dicyclohexylmethylamine (Cy₂NMe, 2.5 equiv), via syringe.
-
-
Reaction and Workup:
-
The reaction vessel is sealed and the mixture is stirred at 60°C.
-
The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired product (example reported yield: 85%).
-
Visualized Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows associated with indole synthesis.
References
Safety Operating Guide
Proper Disposal of Methyl 1-methyl-1H-indole-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Methyl 1-methyl-1H-indole-2-carboxylate. This guide provides a detailed, step-by-step operational plan to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound and other indole derivatives should be handled as potentially hazardous chemicals.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks and protect the environment. This involves a systematic approach encompassing segregation, containment, labeling, and transfer of waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to implement the following safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] |
| Body Protection | Laboratory coat and long-sleeved clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] |
Hazard Summary:
While not all specific hazards are fully classified, indole derivatives may be harmful if swallowed, cause skin and eye irritation, and could have unknown long-term health effects.[1] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a structured approach from segregation to final pickup.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[1] Do not mix with incompatible waste streams, such as keeping halogenated and non-halogenated solvent waste separate.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
2. Waste Containment:
-
Ensure waste containers are in good condition, not leaking, and have a secure cap.
-
For liquid waste, do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.[1]
-
Keep the exterior of the waste container clean and free of contamination.[1]
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include:
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[1]
-
Store incompatible waste streams separately to prevent dangerous reactions.[1]
5. Waste Disposal and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup.[1]
-
Dispose of the contents/container at an approved waste disposal plant.[3][4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol [5] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[5] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 1-methyl-1H-indole-2-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 1-methyl-1H-indole-2-carboxylate was not located. The following guidance is based on the safety data of structurally similar compounds, namely Methyl indole-2-carboxylate and 1-Methylindole-2-carboxylic acid. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for a comprehensive risk assessment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.
Hazard Identification and Personal Protective Equipment
Based on related compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specification Standards |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374.[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | To prevent skin contact. |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or if irritation is experienced. | Use a NIOSH/MSHA or European Standard EN 136 approved respirator. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize exposure and risk.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Storage Procedures:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated area.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Material | Disposal Protocol |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste. |
| Spill Cleanup Material | Collect and arrange for disposal in a suitable, closed container. Adhered or collected material should be promptly disposed of according to appropriate laws and regulations.[1] |
Spill Response Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorb: Use an inert absorbent material to collect the spilled chemical.
-
Collect: Place the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
